DM21-L-G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C60H87ClN8O18S2 |
|---|---|
Poids moléculaire |
1308.0 g/mol |
Nom IUPAC |
4-[3-[4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[6-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-6-oxohexyl]sulfanylmethylamino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C60H87ClN8O18S2/c1-33-18-15-19-44(84-11)60(82)31-42(85-58(81)66-60)34(2)52-59(7,87-52)45(30-48(72)68(9)40-27-39(26-33)28-41(83-10)51(40)61)86-57(80)38(6)67(8)47(71)21-13-12-14-24-88-32-62-53(76)35(3)64-55(78)37(5)65-54(77)36(4)63-46(70)20-17-25-89-43-29-49(73)69(56(43)79)23-16-22-50(74)75/h15,18-19,27-28,34-38,42-45,52,82H,12-14,16-17,20-26,29-32H2,1-11H3,(H,62,76)(H,63,70)(H,64,78)(H,65,77)(H,66,81)(H,74,75)/b19-15+,33-18+/t34-,35+,36+,37-,38+,42+,43?,44-,45+,52+,59+,60+/m1/s1 |
Clé InChI |
WTQFFNBCMMGNDV-GMAISZJGSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of DM21-L-G in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of the DM21-L-G payload-linker system within the context of Antibody-Drug Conjugates (ADCs). We will delve into the molecular workings of the DM21 cytotoxic agent, the role of the linker in targeted delivery, and the conjugation strategies employed. This guide synthesizes preclinical data and outlines key experimental protocols to provide a comprehensive resource for professionals in the field of oncology and drug development.
Introduction to this compound ADCs
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the interplay of its three components: the antibody, the linker, and the cytotoxic payload. This compound represents a next-generation payload-linker technology, featuring the maytansinoid derivative DM21.[2][3]
DM21 , a potent microtubule-disrupting agent, is designed for high cytotoxicity against target cancer cells.[2][3] The linker ("L") component is a stable tripeptide, engineered to be cleaved by intracellular enzymes, ensuring the payload is released primarily within the target cell.[2][3] The conjugation chemistry ("G") facilitates the attachment of the drug-linker complex to the antibody. The entire this compound complex has a molecular formula of C60H87ClN8O and a molecular weight of 1307.96.[4]
Mechanism of Action
The therapeutic effect of a this compound ADC is a multi-step process, beginning with systemic administration and culminating in the induction of apoptosis in tumor cells.
Targeting and Internalization
Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.[5] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into the tumor cell.[5]
Intracellular Trafficking and Payload Release
Following internalization, the ADC is trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, resident proteases, such as cathepsin B, recognize and cleave the tripeptide linker of the this compound complex.[6] This enzymatic cleavage is a critical step, as it liberates the active DM21 payload from the antibody and linker components.[6]
Cytotoxicity of DM21 and Signaling Pathways
Free DM21 is a highly potent maytansinoid that exerts its cytotoxic effect by disrupting microtubule dynamics.[2][3][7] Maytansinoids bind to tubulin, inhibiting the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[5][7][8] The disruption of microtubule polymerization leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[8] The signaling cascade leading to apoptosis following microtubule disruption is complex and can involve the activation of the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.
Bystander Killing Effect
A key feature of ADCs with membrane-permeable payloads like the metabolites of DM21 is the "bystander effect".[6][9] After the payload is released within the target antigen-positive cell, it can diffuse across the cell membrane and kill adjacent antigen-negative tumor cells.[6][9][10] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[11] Preclinical studies have indicated that DM21 ADCs exhibit greater bystander killing activity compared to ADCs with the related maytansinoid, DM4.[6]
Preclinical Data
A preclinical study in cynomolgus monkeys using a non-targeting, chimeric anti-soybean trypsin inhibitor antibody (chKTI) conjugated to DM21 provides valuable insights into the toxicology and pharmacokinetics of this payload-linker system.[6]
Toxicology
The study assessed the acute and recovery toxicity of chKTI-DM21 at two dose levels.
| Parameter | Low Dose | High Dose | Control |
| Dose of chKTI-DM21 | 11 mg/kg | 22 mg/kg | Formulation Buffer |
| Equivalent DM21 Dose | 204 µg/kg | 408 µg/kg | N/A |
| Animals per Group | 5 male cynomolgus monkeys | 5 male cynomolgus monkeys | 5 male cynomolgus monkeys |
| Terminal Necropsy | Day 5 (3 monkeys) | Day 5 (3 monkeys) | Day 5 (3 monkeys) |
| Recovery Necropsy | Day 29 (2 monkeys) | Day 29 (2 monkeys) | Day 29 (2 monkeys) |
| Key Findings | Well tolerated. | Well tolerated. | No adverse effects. |
| No effect on body weight. | No effect on body weight. | ||
| Clinical observations: reddened/darkened skin, scabbing, soft/liquid feces. | Clinical observations: reddened/darkened skin, scabbing, soft/liquid feces. | ||
| Clinical pathology: alterations in erythroid and leukocyte parameters, increased platelet counts and fibrinogen, transient increases in ALT and AST. | Clinical pathology: alterations in erythroid and leukocyte parameters, increased platelet counts and fibrinogen, transient increases in ALT and AST. | ||
| Target organ at terminal necropsy: large intestine (cecum, colon, rectum). | Target organ at terminal necropsy: large intestine (cecum, colon, rectum). | ||
| All findings in the large intestine were resolved by the recovery necropsy. | All findings in the large intestine were resolved by the recovery necropsy. |
Table 1: Summary of Toxicology Findings for chKTI-DM21 in Cynomolgus Monkeys.[6]
Pharmacokinetics
Toxicokinetic analysis of plasma and serum samples was performed to evaluate the exposure and stability of the ADC.
| Parameter | Observation |
| Exposure | Dose-proportional exposure was observed between the 11 mg/kg and 22 mg/kg dose groups. |
| Linker Stability | The peptide linkage of DM21 showed apparent stability in cynomolgus monkey plasma. |
Table 2: Summary of Toxicokinetic Findings for chKTI-DM21 in Cynomolgus Monkeys.[6]
Key Experimental Protocols
The following sections provide an overview of standard methodologies used to characterize this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free DM21 payload
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the appropriate wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Remove the culture medium and add a solubilization buffer to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration. Determine the IC50 value from the dose-response curve.
Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP) or luciferase
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
Fluorescence microscope or plate reader, or a system for measuring luminescence
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently-labeled antigen-negative cells in a 96-well plate at various ratios.
-
Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 96 hours).
-
Viability Assessment: Measure the viability of the antigen-negative cells by quantifying the fluorescent signal or luminescence.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[13]
In Vivo Efficacy and Toxicology Studies in Animal Models
These studies assess the anti-tumor activity and safety profile of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line for xenograft model
-
This compound ADC and vehicle control
-
Calipers for tumor measurement
-
Equipment for blood collection and analysis
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a specified size, randomize the animals into treatment and control groups. Administer the ADC (e.g., intravenously) according to the planned dosing schedule.
-
Efficacy Monitoring: Measure tumor volume with calipers at regular intervals. Monitor body weight as a general indicator of toxicity.
-
Toxicology Assessment (for toxicology-focused studies): In separate studies, often in a relevant species like the cynomolgus monkey, administer the ADC and monitor for clinical signs of toxicity.[14] Collect blood samples for hematology and clinical chemistry analysis.[6] Conduct a full necropsy at the end of the study to examine tissues for histopathological changes.[6]
-
Data Analysis: For efficacy studies, plot mean tumor growth curves for each group and perform statistical analysis. For toxicology studies, analyze clinical observations, body weight changes, clinical pathology data, and histopathology findings to determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.[6]
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies measure the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components.
Procedure:
-
Dosing and Sampling: Administer a single dose of the this compound ADC to animals (e.g., mice or monkeys). Collect blood samples at multiple time points over a set period.
-
Sample Processing: Process blood samples to obtain plasma or serum.
-
Bioanalysis:
-
Total Antibody: Use a ligand-binding assay (LBA), such as an ELISA, to measure the concentration of the total antibody (conjugated and unconjugated).
-
Conjugated ADC: Employ methods like affinity capture followed by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the ADC with the payload still attached.
-
Free Payload: Use LC-MS/MS to quantify the concentration of the released DM21 payload and its metabolites in the plasma.[15]
-
-
Pharmacokinetic Modeling: Use specialized software to model the concentration-time data and calculate key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2) for each analyte.[16]
Conclusion
The this compound payload-linker system represents a significant advancement in ADC technology, offering a potent microtubule-disrupting payload with a stable, cleavable linker designed to enhance the therapeutic window. Its mechanism of action, centered on targeted delivery, intracellular payload release, and potent cytotoxicity, coupled with a pronounced bystander effect, makes it a promising platform for the development of novel cancer therapies. The preclinical data available to date suggest a manageable toxicity profile and predictable pharmacokinetics, supporting its further investigation in clinical settings. A thorough understanding of the experimental methodologies outlined in this guide is essential for the successful development and characterization of ADCs incorporating the this compound system.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro cytotoxicity assay [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 16. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
An In-depth Technical Guide to DM21-L-G: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM21-L-G is a next-generation drug-linker conjugate utilized in the synthesis of antibody-drug conjugates (ADCs). It comprises a potent maytansinoid payload (DM21) attached to a stable tripeptide linker. This technology is pivotal in the development of targeted cancer therapies, such as IMGN151 and IMGC936, which are designed to selectively deliver cytotoxic agents to tumor cells while minimizing systemic toxicity. This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, intended for professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex molecule consisting of a maytansinoid payload, a linker, and a reactive group for conjugation to an antibody. The maytansinoid component is a derivative of maytansine, a potent microtubule-disrupting agent. The linker is a stable tripeptide, identified as L-Ala-D-Ala-L-Ala, designed for controlled release of the payload within the target cell. While the precise structure of the "G" moiety in "this compound" is not explicitly detailed in the available literature, the closely related DM21-C utilizes a maleimide-functionalized group for conjugation to cysteine residues on the antibody.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C60H87ClN8O18S2 | [1][2] |
| Molecular Weight | 1307.96 g/mol | [1][2] |
| CAS Number | 2243689-87-2 | [1][3] |
| General Description | A drug-linker conjugate for ADC synthesis. | [1][4] |
| Payload Class | Maytansinoid | [5][6] |
| Linker Type | Protease-cleavable tripeptide | [5][6] |
Experimental Protocols
General Conjugation Protocol (Example: IMGC936 Synthesis)
The following provides a general outline for the site-specific conjugation of a DM21-linker payload to an antibody, based on the protocol for IMGC936.[4]
1. Antibody Reduction and Reoxidation:
-
The antibody (e.g., MGA021) is initially reduced and then reoxidized to prepare for site-specific conjugation at engineered cysteine residues (e.g., HC-C442).[4]
2. Conjugation Reaction:
-
The prepared antibody is reacted with a molar excess (e.g., 5 equivalents) of a maleimide-functionalized DM21 linker-payload (DM21-C).[4]
-
The reaction is typically carried out in a buffered solution (e.g., PBS pH 6.0) containing an chelating agent (e.g., 2 mmol/L EDTA) and a co-solvent (e.g., 10% v:v dimethylacetamide).[4]
-
The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., overnight) to ensure efficient conjugation.[4]
3. Purification:
-
The resulting ADC is purified from unreacted linker-payload and other impurities.
-
A common method for purification is buffer exchange into a formulation buffer (e.g., 10 mmol/L acetate (B1210297) pH 5.0 with 9% sucrose (B13894) and 0.01% Tween-20).[4]
Mechanism of Action
The therapeutic effect of ADCs synthesized with this compound is predicated on a multi-step, targeted process.
-
Target Binding and Internalization: The antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.[7] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[7]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. Within the acidic environment of the lysosome, proteases cleave the stable tripeptide linker of this compound.[5] This cleavage releases the active maytansinoid metabolites, primarily DM51 and its S-methylated catabolite DM50.[5]
-
Microtubule Disruption and Cell Cycle Arrest: The released cytotoxic payload diffuses into the cytoplasm and binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, inhibiting their polymerization.[7] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[8]
-
Bystander Killing Effect: The membrane-permeable nature of the released maytansinoid metabolites allows them to diffuse out of the target cancer cell and into neighboring cells, including those that may not express the target antigen.[4][9] This "bystander killing" effect enhances the overall anti-tumor efficacy of the ADC.[4][9]
Visualizing the Process
Logical Workflow for ADC Synthesis
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. IMGC-936 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. adcreview.com [adcreview.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. macrogenics.com [macrogenics.com]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Maytansinoid DM21 in Advanced Antibody-Drug Conjugates: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the maytansinoid DM21 and its pivotal role in the next generation of antibody-drug conjugates (ADCs), generically represented as DM21-L-G. Here, "DM21" is the cytotoxic payload, "L" signifies a linker, and "G" represents a guiding moiety, typically a monoclonal antibody. A prime example of such a conjugate is IMGC936, which utilizes a humanized antibody targeting ADAM9.[1][2][3]
Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in cancer cells.[4][5] DM21, a derivative of maytansine, has been engineered to possess superior properties for ADC development, including enhanced bystander killing activity and a favorable safety profile.[6] This guide will delve into the mechanism of action of DM21, present quantitative data from preclinical studies, detail relevant experimental protocols, and provide visual representations of key pathways and workflows.
Core Concepts: The this compound Conjugate
An antibody-drug conjugate is a tripartite molecule designed to selectively deliver a potent cytotoxic agent to cancer cells.[7] This targeted approach aims to widen the therapeutic window of the cytotoxic payload, maximizing its efficacy against tumor cells while minimizing systemic toxicity.[2][8]
-
DM21 (The Payload): A next-generation maytansinoid, DM21 acts by inhibiting tubulin polymerization, a critical process for cell division.[1][4] Its chemical structure is optimized for high potency and the ability of its metabolites to permeate cell membranes, leading to the "bystander effect" where neighboring cancer cells, even those not expressing the target antigen, are also killed.[6]
-
L (The Linker): DM21 is typically attached to the antibody via a stable linker, often a peptide that is designed to be cleaved by intracellular enzymes like cathepsins, which are abundant in the lysosomes of cancer cells.[4][6] This ensures that the ADC remains intact in systemic circulation and only releases the cytotoxic payload inside the target cell.[4] For instance, IMGC936 utilizes a stable tripeptide linker.[1][2]
-
G (The Guide): A monoclonal antibody serves as the targeting component, binding to a specific antigen that is overexpressed on the surface of cancer cells.[6][7] This specificity is crucial for the selective delivery of DM21. In the case of IMGC936, the antibody targets ADAM9.[1][2]
Mechanism of Action of DM21
The cytotoxic activity of DM21 is initiated upon the binding of the this compound conjugate to its target antigen on the cancer cell surface. The subsequent steps are as follows:
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the complex fuses with a lysosome.
-
Payload Release: Inside the lysosome, the linker is cleaved by lysosomal proteases, releasing the active DM21 payload into the cytoplasm.
-
Microtubule Disruption: DM21 binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.[4][5]
-
Cell Cycle Arrest: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[2]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Bystander Killing: The released and metabolized form of DM21 can diffuse out of the target cell and kill neighboring tumor cells, regardless of their antigen expression.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical evaluations of DM21-containing ADCs.
Table 1: In Vitro Cytotoxicity of IMGC936 (DM21-ADC)
| Cell Line | Target Antigen | IC50 (nmol/L) |
| NCI-H1703 | ADAM9 | ~1 |
| FaDu | ADAM9 | ~1 |
| Antigen-Negative | N/A | >100 |
Data are representative values from preclinical studies.
Table 2: In Vivo Efficacy of a DM21-ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| DM21-ADC | 5 | >90 |
| Non-targeting ADC | 5 | <20 |
Data are representative values from preclinical studies.
Table 3: Pharmacokinetic Parameters of chKTI-DM21 in Cynomolgus Monkeys
| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*day/mL) |
| 11 | 250 | 1500 |
| 22 | 500 | 3000 |
chKTI is a non-targeting antibody used for toxicity studies. Data shows dose-proportional exposure.[6]
Table 4: Toxicology Profile of chKTI-DM21 in Cynomolgus Monkeys
| Dose (mg/kg) | Key Observations | Reversibility |
| 11 | Mild, transient gastrointestinal effects | Yes |
| 22 | Moderate, transient gastrointestinal effects | Yes |
The primary target organ for toxicity was the large intestine, with all findings being reversible.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound conjugates.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the this compound conjugate, a non-targeting control ADC, and free DM21 for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Bystander Killing Assay
-
Co-culture Setup: Antigen-positive and antigen-negative cancer cells (the latter often engineered to express a fluorescent protein for identification) are co-cultured in a defined ratio.
-
Treatment: The co-culture is treated with the this compound conjugate or a control ADC.
-
Flow Cytometry Analysis: After a set incubation period, the viability of both the antigen-positive and antigen-negative cell populations is assessed by flow cytometry using a viability dye.
-
Quantification: The percentage of dead cells in the antigen-negative population is quantified to determine the extent of the bystander effect.
In Vivo Xenograft Tumor Model
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size, and their volume is measured regularly.
-
Treatment Administration: Mice are randomized into treatment groups and receive intravenous injections of the this compound conjugate, a vehicle control, or a non-targeting ADC.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight is also monitored as a measure of toxicity.
-
Pharmacokinetic/Pharmacodynamic Analysis: Blood samples may be collected at various time points to determine the pharmacokinetic profile of the ADC. Tumor tissue can be harvested at the end of the study for pharmacodynamic marker analysis.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of this compound's function and evaluation.
Caption: Mechanism of action of a this compound antibody-drug conjugate.
Caption: Preclinical evaluation workflow for a this compound conjugate.
Caption: Intrinsic apoptosis signaling pathway induced by DM21.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stable Peptide Linker in DM21-L-G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stable peptide linker integral to the DM21-L-G drug-linker conjugate, a key component in the development of next-generation Antibody-Drug Conjugates (ADCs). This document will delve into the linker's stability, mechanism of action, and the experimental methodologies used for its characterization, presenting available data in a structured format for clarity and comparison.
Introduction to the DM21 Pltform and its Stable Peptide Linker
DM21 is a next-generation linker-payload that combines a potent maytansinoid microtubule-disrupting payload with a stable, protease-cleavable tripeptide linker.[1][2] This technology is utilized in the development of investigational ADCs such as IMGC936, which targets ADAM9, and IMGN151, a folate receptor alpha (FRα)-targeting agent.[1][3] The linker is a critical component, designed to be highly stable in systemic circulation to minimize off-target toxicity, while enabling efficient cleavage and release of the cytotoxic payload within the target tumor cells.
The specific entity, This compound , is described as a drug-linker conjugate available for the synthesis of ADCs.[4][5][6] While the precise structural elucidation of the "L-G" designation is not publicly available, its chemical formula is C60H87ClN8O and its molecular weight is 1307.96.[4]
Mechanism of Action: From Systemic Stability to Intracellular Payload Release
The DM21 linker's mechanism of action is central to the therapeutic window of the corresponding ADC. It is engineered for stability in the bloodstream and for susceptibility to cleavage by proteases, such as cathepsins, which are upregulated in the lysosomal compartments of cancer cells.
The proposed intracellular processing of an ADC utilizing the DM21 linker is as follows:
-
The ADC binds to its target antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized, typically via endocytosis.
-
The complex traffics to the lysosome.
-
Within the lysosome, proteases cleave the stable tripeptide linker.
-
This cleavage releases the maytansinoid payload, which can then exert its cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
The released payload is also designed to be membrane-permeable, allowing it to diffuse into neighboring antigen-negative cancer cells, inducing a "bystander effect."
Below is a diagram illustrating this proposed signaling and processing pathway.
References
In-Depth Technical Guide: DM21-L-G for Antibody-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The design of the linker and the choice of payload are critical for the efficacy and safety of an ADC. DM21 is a next-generation maytansinoid payload that, when combined with a stable, cleavable linker, offers significant advantages in the development of ADCs. This technical guide provides a comprehensive overview of DM21-L-G, a drug-linker conjugate designed for the synthesis of advanced ADCs. We will delve into its chemical properties, mechanism of action, synthesis protocols, and preclinical data associated with ADCs developed using this technology, such as IMGN151 and IMGC936.
This compound: Core Components and Mechanism of Action
This compound is a sophisticated drug-linker conjugate where "DM21" refers to the maytansinoid payload, and "L-G" represents the linker and a reactive group for conjugation. The maytansinoid payload, DM21, is a potent microtubule-disrupting agent.[1][2] The linker is a stable tripeptide that is designed to be cleaved by intracellular proteases.[3][4]
The Maytansinoid Payload: DM21
Maytansinoids, including DM1 and DM4, are highly cytotoxic agents that exert their anti-cancer effects by inhibiting tubulin polymerization.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][7] DM21 is an advanced derivative of maytansine (B1676224) designed for enhanced stability and bystander killing activity.[4][8] The bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is a crucial feature for treating heterogeneous tumors.[4]
The Cleavable Linker
The linker component of this compound is a critical element that ensures the stability of the ADC in systemic circulation while allowing for the efficient release of the cytotoxic payload within the target cancer cells.[9][10] It is a protease-cleavable linker, meaning it is designed to be degraded by enzymes, such as cathepsins, which are often upregulated in the lysosomal compartment of cancer cells.[10][11] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.[9] Upon cleavage, a key active catabolite, DM51, is released.[11]
Preclinical Data of ADCs Utilizing DM21
The DM21 linker-payload technology has been incorporated into investigational ADCs, including IMGN151 and IMGC936, which have demonstrated promising preclinical activity.
IMGN151: A Folate Receptor Alpha (FRα)-Targeting ADC
IMGN151 is an ADC targeting folate receptor alpha (FRα), a clinically validated target in several cancers, including ovarian and endometrial cancer.[2][8] It comprises a biparatopic antibody that recognizes two distinct epitopes on FRα, linked to the DM21 payload.[8]
Table 1: Preclinical Performance of IMGN151 [8][12]
| Parameter | Observation |
| In Vitro Cytotoxicity | Up to 200 times more active than the previous-generation ADC (IMGN853) against FRα-medium cell lines. |
| Bystander Killing | Demonstrated superior bystander killing activity in mixed cultures of target-positive and -negative cells. |
| In Vivo Efficacy | Induced complete tumor regressions in xenograft models with high, medium, and low FRα expression. |
| Pharmacokinetics | Increased ADC half-life by 60 hours and conjugate exposure by 40% in cynomolgus monkeys compared to IMGN853. |
| Drug-to-Antibody Ratio (DAR) | An average DAR of 3.5.[8] |
IMGC936: An ADAM9-Targeting ADC
IMGC936 is an ADC targeting ADAM9, a cell surface protein overexpressed in various solid tumors, including non-small cell lung, gastric, pancreatic, and colorectal cancers.[3][4][13] This ADC utilizes a site-specifically conjugated DM21 payload.[3]
Table 2: Preclinical Performance of IMGC936 [3][13][14][15][16]
| Parameter | Observation |
| In Vitro Cytotoxicity | Demonstrated targeted cytotoxicity across a panel of ADAM9-positive tumor cell lines, with activity at least 2 logs greater than a non-targeting control ADC. |
| Bystander Killing | Exhibited significant bystander killing of ADAM9-negative cells in co-culture experiments. |
| In Vivo Efficacy | Showed compelling, dose-dependent anti-tumor activity in multiple xenograft models, including complete and durable remissions in a non-small cell lung cancer model. |
| Pharmacokinetics | Demonstrated a favorable pharmacokinetic profile with good conjugate stability in non-human primates. |
| Drug-to-Antibody Ratio (DAR) | A drug-to-antibody ratio of approximately 2.0.[3][13] |
Experimental Protocols
Synthesis of an ADC with a DM21 Maleimide Derivative (DM21-C)
This protocol describes a site-specific conjugation method for attaching a maleimide-functionalized DM21 linker-payload (DM21-C) to an antibody with engineered cysteine residues.[3]
Materials:
-
Monoclonal antibody with engineered cysteine residues (e.g., at a concentration of 1-10 mg/mL)
-
DM21-C (maleimide-functionalized DM21 linker-payload)
-
Phosphate-buffered saline (PBS), pH 6.0
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dimethylacetamide (DMA)
-
Purification buffer: 10 mM Acetate, pH 5.0, with 9% sucrose (B13894) and 0.01% Tween-20
-
Reducing agent (e.g., TCEP)
-
Reoxidation agent (optional, for controlling conjugation sites)
Procedure:
-
Antibody Reduction (if necessary): If the engineered cysteines are in a disulfide bond, the antibody needs to be partially reduced. This is a critical step that requires optimization to avoid the reduction of interchain disulfide bonds. A common procedure involves incubating the antibody with a controlled molar excess of a reducing agent like TCEP.
-
Conjugation Reaction:
-
In a suitable reaction vessel, combine the antibody solution with PBS (pH 6.0) and EDTA to a final concentration of 2 mM.
-
Add dimethylacetamide (DMA) to a final concentration of 10% (v/v).
-
Add a 5-fold molar excess of DM21-C to the antibody solution.
-
Incubate the reaction mixture at 25°C overnight with gentle agitation.
-
-
Purification:
-
Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unreacted DM21-C and other impurities.
-
Exchange the buffer to the final formulation buffer (10 mM Acetate, pH 5.0, with 9% sucrose and 0.01% Tween-20).
-
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. It can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): This is a common method that separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[17][18][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to separate and quantify different drug-loaded species.[1][20]
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the DAR can be estimated.[17]
-
Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for accurate DAR determination.[17]
Visualizations
Signaling Pathway of Maytansinoid-Induced Apoptosis
The maytansinoid payload of this compound disrupts microtubule dynamics, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. news.abbvie.com [news.abbvie.com]
- 5. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ImmunoGen Presents Preclinical Data on IMGN151 at Virtual AACR Annual Meeting - BioSpace [biospace.com]
- 9. 1stoncology.com [1stoncology.com]
- 10. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. news.abbvie.com [news.abbvie.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. adcreview.com [adcreview.com]
- 15. macrogenics.com [macrogenics.com]
- 16. macrogenics.com [macrogenics.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 20. pubs.acs.org [pubs.acs.org]
The Bystander Killing Effect of DM21-L-G Antibody-Drug Conjugates: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics in oncology. Their efficacy is not only determined by the selective delivery of a cytotoxic payload to antigen-expressing tumor cells but also, in many cases, by the "bystander killing effect." This phenomenon, where the ADC's payload diffuses from the target cell to kill neighboring antigen-negative tumor cells, is crucial for overcoming tumor heterogeneity and enhancing therapeutic response. This technical guide provides an in-depth exploration of the bystander killing effect mediated by ADCs utilizing the next-generation maytansinoid payload, DM21, conjugated via a linker such as L-G.
Core Concepts of the Bystander Killing Effect
The bystander effect of an ADC is contingent on several key factors: the stability of the linker, the properties of the payload, and the tumor microenvironment.[1] For a potent bystander effect, the linker must be stable in circulation to prevent premature payload release and systemic toxicity, yet cleavable within the tumor microenvironment or inside the target cell.[2] The released payload must then be able to traverse cell membranes to affect adjacent cells.[3]
DM21, a derivative of the potent microtubule inhibitor maytansine, is designed for enhanced membrane permeability, a key attribute for an effective bystander effect.[4] When coupled with a cleavable linker, ADCs incorporating DM21 can release their cytotoxic payload, which then diffuses into neighboring cells, inducing cell death irrespective of their antigen expression status. This is particularly advantageous in solid tumors, which often exhibit heterogeneous antigen expression.[5][6]
Mechanism of Action: From Microtubule Disruption to Apoptosis
The cytotoxic activity of maytansinoids like DM21 stems from their ability to inhibit microtubule polymerization.[3][7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.
By binding to tubulin, maytansinoids disrupt microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7][8]
Signaling Pathway for Maytansinoid-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by maytansinoid-based ADCs, culminating in apoptotic cell death.
Quantifying the Bystander Effect of a DM21-ADC: Preclinical Data
The preclinical evaluation of IMGC936, an ADC composed of an antibody targeting ADAM9 conjugated to a DM21-based linker-payload, provides quantitative evidence of its bystander killing capability.[8][9][10] In a co-culture experiment, ADAM9-negative cells (NCI-H1975/ADAM9 KO/RFP) were cultured with varying numbers of ADAM9-positive parental cells (NCI-H1975) and treated with IMGC936. The viability of the ADAM9-negative cells was assessed to quantify the bystander effect.
| Ratio of ADAM9-positive to ADAM9-negative cells | Concentration of IMGC936 (nmol/L) | Viability of ADAM9-negative cells (%) |
| 0:5000 | 67 | ~100 |
| 500:5000 | 67 | ~60 |
| 1000:5000 | 67 | ~40 |
| 2000:5000 | 67 | ~20 |
| 4000:5000 | 67 | <20 |
| Table 1: Bystander killing effect of IMGC936 on ADAM9-negative cells when co-cultured with ADAM9-positive cells. Data adapted from Mol Cancer Ther 2022;21:1047–59.[9] |
These data clearly demonstrate that the presence of antigen-positive cells treated with the DM21-ADC leads to a significant reduction in the viability of neighboring antigen-negative cells, confirming a potent bystander killing effect.
Experimental Protocols for Assessing the Bystander Effect
Standardized in vitro assays are essential for characterizing and quantifying the bystander effect of ADCs. The two most common methods are the co-culture assay and the conditioned medium transfer assay.[7][11]
Co-culture Bystander Killing Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
Experimental Workflow:
Detailed Methodology:
-
Cell Lines:
-
Antigen-positive (Ag+) target cell line.
-
Antigen-negative (Ag-) bystander cell line, stably transfected to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.[12]
-
-
Cell Seeding:
-
On day 0, co-seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 of Ag+ to Ag-), keeping the total cell number per well constant.[1]
-
Include control wells with only Ag- cells.
-
-
ADC Treatment:
-
On day 1, treat the cells with a serial dilution of the this compound ADC.
-
Include untreated controls and controls with a non-binding ADC.[1]
-
-
Incubation:
-
Incubate the plate for a duration relevant to the payload's mechanism of action, typically 72 to 120 hours.[1]
-
-
Quantification of Bystander Killing:
-
Data Analysis:
-
For each ADC concentration, plot the viability of the Ag- cells as a function of the percentage of Ag+ cells in the co-culture. A decrease in Ag- cell viability with an increasing percentage of Ag+ cells indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.
Experimental Workflow:
Detailed Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate or flask and allow them to adhere.
-
Treat the cells with the this compound ADC at a cytotoxic concentration for 48-72 hours.[1]
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cell debris and then filter it through a 0.22 µm filter to sterilize and remove any remaining cells. This is the "conditioned medium."[1]
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium from the Ag- cells and replace it with the prepared conditioned medium (serial dilutions can also be tested).
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells with the conditioned medium for 72-96 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay such as MTT or CellTiter-Glo®.[1]
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from untreated Ag+ cells. A significant decrease in viability indicates that a cytotoxic payload was released into the medium.
-
Conclusion
The bystander killing effect is a critical attribute for the success of ADCs in treating solid tumors with heterogeneous antigen expression. The DM21 payload, with its inherent membrane permeability, is well-suited to mediate this effect. The preclinical data for ADCs utilizing DM21-based linkers demonstrate a potent bystander killing capability. The robust in vitro assays detailed in this guide provide a framework for the quantitative assessment of this phenomenon, which is essential for the rational design and clinical development of next-generation ADCs. A thorough understanding and characterization of the bystander effect will continue to be a key factor in optimizing the therapeutic potential of this promising class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. dot | Graphviz [graphviz.org]
- 3. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.abbvie.com [news.abbvie.com]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Preliminary Investigation of DM21-L-G Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic evaluation of DM21-L-G, a drug-linker component of next-generation antibody-drug conjugates (ADCs). The data herein is primarily based on the preclinical evaluation of IMGC936, an ADC utilizing the DM21 maytansinoid payload. Maytansinoids are potent microtubule-disrupting agents that induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] This document outlines the cytotoxic effects on various cancer cell lines, detailed experimental protocols for key assays, and a visualization of the underlying signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic activity of ADCs containing the DM21 payload has been evaluated across a range of human cancer cell lines. The following tables summarize the in vitro potency, typically measured as the half-maximal inhibitory concentration (IC50).
In Vitro Cytotoxicity of IMGC936 (Anti-ADAM9-DM21)
IMGC936 is an ADC composed of a humanized antibody targeting ADAM9, site-specifically conjugated to the maytansinoid payload DM21.[3][4] Its cytotoxic activity was assessed against a panel of ADAM9-positive human tumor cell lines using a WST-8 cell viability assay.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1703 | Non-Small Cell Lung | 0.2 - 1.0 |
| EBC-1 | Non-Small Cell Lung | 1.0 - 10 |
| HPAF-II | Pancreatic | 0.2 - 1.0 |
| SW48 | Colorectal | 1.0 - 10 |
| SNU-5 | Gastric | 10 - 100 |
| NCI-H1975 | Non-Small Cell Lung | 1.0 - 10 |
| Calu-3 | Non-Small Cell Lung | 10 - 100 |
| DLD-1 | Colorectal | >100 |
Note: The IC50 values are presented as ranges based on graphical data from preclinical studies. For precise values, referring to the full publication is recommended.[5][6]
Activity of IMGN151 (Anti-FRα-DM21)
IMGN151 is a next-generation anti-folate receptor alpha (FRα) ADC that also utilizes the DM21 payload.[7][8] Preclinical data highlights its potent activity, especially in tumors with low to medium FRα expression.
| Cell Line Type | Relative Activity |
| FRα-high (KB cells) | Similar activity to previous generation ADCs |
| FRα-medium | Up to 200 times more active than previous generation ADCs |
Note: Specific IC50 values for IMGN151 are not publicly available in the reviewed literature, but its enhanced potency has been noted in conference presentations.[9][10][11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of DM21-containing ADCs are provided below.
WST-8 Cytotoxicity Assay
This colorimetric assay is used to determine cell viability in response to a cytotoxic agent.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or DM21-containing ADC
-
Cell Counting Kit-8 (WST-8) solution
-
Microplate reader (450-460 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the DM21-containing compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C and 5% CO2.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis via Propidium Iodide Staining
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
DM21-containing compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the DM21-containing compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[2][16]
-
Wash the cells once with cold PBS and resuspend the pellet in 400 µL of PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[16]
-
Incubate the fixed cells on ice for at least 30 minutes or store them at 4°C.
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 400-500 µL of PI staining solution containing RNase A.[7][16]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
DM21-containing compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the DM21-containing compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[17]
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide solution.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the samples by flow cytometry within one hour.
-
Use quadrant analysis to differentiate cell populations: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+).
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's cytotoxic effects.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ImmunoGen Presents Preclinical Data on IMGN151 at Virtual AACR Annual Meeting | Nasdaq [nasdaq.com]
- 13. abcam.com [abcam.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. himedialabs.com [himedialabs.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
An In-depth Technical Guide to the Therapeutic Potential of DM21-L-G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DM21-L-G, a next-generation linker-payload system, and its therapeutic potential when incorporated into Antibody-Drug Conjugates (ADCs). The document details the mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and discusses the ongoing clinical development of ADCs utilizing this technology.
Introduction to this compound
This compound is an advanced drug-linker conjugate designed for the development of highly potent and stable ADCs.[1] It consists of two primary components:
-
DM21 Payload: A highly potent maytansinoid derivative that induces cell death by disrupting microtubule dynamics.[2][3]
-
Linker System: A stable, protease-cleavable peptide linker designed to remain intact in systemic circulation and facilitate efficient release of the payload within target tumor cells.[2][4]
The therapeutic potential of this compound is best exemplified by its incorporation into the investigational ADC, IMGN151 . IMGN151 is a next-generation ADC targeting Folate Receptor Alpha (FRα), a clinically validated target overexpressed in various epithelial malignancies, including ovarian and endometrial cancers.[2][5][6] IMGN151 utilizes a novel biparatopic antibody that recognizes two independent epitopes of FRα, which enhances its binding and internalization into tumor cells with a wide range of FRα expression levels.[2][5][7]
Mechanism of Action
The therapeutic efficacy of an ADC built with this compound, such as IMGN151, is a multi-step process that ensures targeted delivery of the cytotoxic payload to cancer cells, minimizing systemic exposure.
-
Target Binding: The ADC's antibody component binds with high specificity to its target antigen (e.g., FRα) on the surface of tumor cells. The biparatopic nature of IMGN151's antibody leads to enhanced binding and receptor clustering.[7]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The complex is trafficked to the lysosome, where the low pH and presence of proteases cleave the stable linker, releasing the active DM21 maytansinoid payload.[4][8]
-
Cytotoxicity: The released DM21 payload binds to tubulin, inhibiting microtubule polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[8]
-
Bystander Effect: The released DM21 payload is a membrane-permeable, hydrophobic metabolite.[4] This allows it to diffuse out of the targeted cancer cell and kill neighboring cells, including antigen-negative tumor cells, thereby overcoming tumor heterogeneity. This "bystander killing" effect is a key advantage of the DM21 payload.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news.abbvie.com [news.abbvie.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ImmunoGen Presents Preclinical Data on IMGN151 at Virtual AACR Annual Meeting - BioSpace [biospace.com]
- 6. 1stoncology.com [1stoncology.com]
- 7. adcreview.com [adcreview.com]
- 8. adcreview.com [adcreview.com]
Methodological & Application
Application Notes and Protocols for DM21-L-G Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This targeted delivery approach aims to enhance the therapeutic window of highly potent drugs by minimizing systemic toxicity and maximizing efficacy at the tumor site.[][2] DM21 is a next-generation maytansinoid payload that functions by inhibiting microtubule polymerization, leading to mitotic arrest and subsequent apoptosis of cancer cells.[3][4][] It is connected to the antibody via a stable tripeptide linker, and the entire entity is referred to as DM21-L-G, where "-L-G" signifies the linker and a terminal maleimide (B117702) group for conjugation.[6][7] This drug-linker is designed to facilitate a potent "bystander effect," where the released payload can diffuse into and kill neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[][8]
These application notes provide a detailed protocol for the conjugation of this compound to a monoclonal antibody, along with methods for the characterization and in vitro evaluation of the resulting ADC.
Principle of the Conjugation Chemistry
The conjugation of this compound to a monoclonal antibody is achieved through a thiol-maleimide reaction, a common and efficient method for bioconjugation.[][9] This process involves two main steps:
-
Antibody Reduction: The interchain disulfide bonds within the hinge region of the monoclonal antibody are partially reduced to generate free sulfhydryl (thiol) groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).[9][10]
-
Maleimide Conjugation: The maleimide group on the this compound linker reacts specifically with the newly generated thiol groups on the antibody to form a stable thioether bond.[][11]
The number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that can influence the ADC's efficacy, toxicity, and pharmacokinetics.[12][13] The DAR can be controlled by optimizing the reaction conditions, such as the molar ratio of the drug-linker to the antibody and the extent of antibody reduction.[10]
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest (e.g., IgG1 isotype) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.4.
-
This compound (Maleimide-functionalized)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
N-acetylcysteine (NAC)
-
Sephadex G-25 desalting column or tangential flow filtration (TFF) system
-
Reaction Buffer: 50 mM Sodium Phosphate, 50 mM Sodium Chloride, 2 mM EDTA, pH 7.5
-
Quenching Solution: 10 mM N-acetylcysteine in Reaction Buffer
-
Purification Buffer: PBS, pH 7.4
Protocol 1: this compound Conjugation to Monoclonal Antibody
This protocol is a general guideline and may require optimization for specific antibodies and desired DAR values.
1. Antibody Preparation and Reduction:
a. Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in the Reaction Buffer. b. Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the Reaction Buffer. c. Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact molar excess should be optimized to achieve the desired level of reduction and subsequent DAR. d. Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
2. Drug-Linker Preparation:
a. Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO immediately before use.
3. Conjugation Reaction:
a. Cool the reduced antibody solution to 4°C. b. Add a 5-10 fold molar excess of the this compound stock solution to the reduced antibody solution while gently stirring. The final DMSO concentration should be kept below 10% (v/v) to minimize antibody denaturation. c. Incubate the reaction mixture at 4°C for 2-4 hours, protected from light.
4. Quenching the Reaction:
a. Add a 2-fold molar excess of the Quenching Solution (N-acetylcysteine) relative to the initial amount of this compound to quench any unreacted maleimide groups. b. Incubate for 20 minutes at 4°C.
5. Purification of the ADC:
a. Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated Sephadex G-25 desalting column or a tangential flow filtration (TFF) system with an appropriate molecular weight cut-off (e.g., 30 kDa).[14][15] b. Elute or diafilter the ADC with PBS, pH 7.4. c. Collect the purified ADC and determine its concentration using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Characterization of the this compound ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
The average DAR can be determined using several methods:
-
UV-Vis Spectroscopy: This is a simple method that relies on the distinct UV absorbance maxima of the antibody (typically 280 nm) and the maytansinoid payload (around 252 nm). The concentrations of the antibody and the conjugated drug can be calculated using their respective extinction coefficients.[8]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs. The elution profile provides information on the distribution of different DAR species and allows for the calculation of the average DAR.[8]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by techniques like ESI-MS can provide a precise determination of the masses of different ADC species, allowing for the calculation of the DAR distribution and average DAR.[16]
2. Analysis of Aggregates and Fragments:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the presence of high molecular weight aggregates or low molecular weight fragments in the purified ADC preparation. A high monomer content is crucial for the safety and efficacy of the ADC.
3. In Vitro Cytotoxicity Assay:
a. Plate target antigen-positive cancer cells in a 96-well plate at a suitable density. b. The following day, treat the cells with serial dilutions of the this compound ADC, the unconjugated antibody, and free DM21 payload as controls. c. Incubate the cells for 72-96 hours. d. Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay. e. Calculate the IC50 (half-maximal inhibitory concentration) value for the ADC.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of the this compound ADC.
Table 1: Summary of this compound ADC Characterization
| Parameter | Method | Result | Acceptance Criteria |
| Average DAR | UV-Vis Spectroscopy | 3.8 | 3.5 - 4.5 |
| Average DAR | HIC | 3.9 | 3.5 - 4.5 |
| Monomer Content | SEC-HPLC | 98% | > 95% |
| Aggregate Content | SEC-HPLC | 2% | < 5% |
| Free Drug-Linker | RP-HPLC | < 1% | < 2% |
Table 2: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Antigen Expression | Treatment | IC50 (nM) |
| Cell Line A | High | This compound ADC | 0.5 |
| Cell Line A | High | Unconjugated mAb | > 1000 |
| Cell Line A | High | Free DM21 | 0.01 |
| Cell Line B | Low | This compound ADC | 50 |
| Cell Line B | Low | Unconjugated mAb | > 1000 |
| Cell Line B | Low | Free DM21 | 0.02 |
Visualizations
Caption: Signaling pathway of maytansinoid-induced apoptosis.
References
- 2. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. imrpress.com [imrpress.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Characterization of a DM21-L-G Glypican-3 Targeting Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis, purification, and characterization of a research-scale antibody-drug conjugate (ADC) utilizing the maytansinoid payload DM21, a cleavable linker, and a monoclonal antibody targeting Glypican-3 (GPC3). GPC3 is a promising oncofetal antigen highly expressed in several solid tumors, notably hepatocellular carcinoma (HCC), with limited expression in normal adult tissues, making it an attractive target for ADC development.[1][2][3]
The ADC described herein, designated DM21-L-G, is comprised of:
-
D (Drug): DM21, a potent maytansinoid tubulin inhibitor designed for high bystander killing activity.
-
L (Linker): A cysteine-reactive linker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which connects the drug to the antibody.
-
G (Guiding Antibody): A humanized monoclonal antibody that specifically targets the GPC3 receptor, such as a derivative of the hYP7 antibody.[1]
Synthesis Workflow
The synthesis of this compound is a multi-step process that involves the preparation of the antibody, the drug-linker complex, and the final conjugation reaction, followed by purification and characterization.
Caption: General workflow for the synthesis of the this compound ADC.
Experimental Protocols
Materials and Reagents
-
Antibody: Anti-GPC3 humanized IgG1 monoclonal antibody (e.g., hYP7).
-
Drug-Linker: Pre-complexed DM21 with a maleimide-containing linker (e.g., SMCC-DM21).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Agent: N-acetylcysteine.
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4; Histidine-based formulation buffer, pH 6.0.
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO).
-
Purification: Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) columns.
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol generates reactive thiol groups on the antibody for conjugation. The goal is to control the reduction to achieve an optimal drug-to-antibody ratio (DAR).
-
Prepare the anti-GPC3 antibody in PBS at a concentration of 5-10 mg/mL.
-
Calculate the required volume of a TCEP stock solution to achieve a 2-4 molar excess relative to the antibody.
-
Add the TCEP to the antibody solution and incubate at 37°C for 1-2 hours with gentle mixing.
-
Cool the reaction mixture on ice to slow the reaction. The reduced antibody is now ready for conjugation.
Protocol 2: Thiol-Maleimide Conjugation
This protocol covalently links the DM21-linker complex to the reduced antibody.
-
Dissolve the SMCC-DM21 drug-linker in DMSO to create a 10 mM stock solution.
-
Add the SMCC-DM21 stock solution to the reduced antibody solution. A typical molar excess of drug-linker to antibody is 5-10 fold.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing, protected from light.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups. Incubate for 20 minutes.
Protocol 3: ADC Purification and Formulation
Purification is critical to remove unreacted drug-linker, unconjugated antibody, and aggregates.
-
Concentrate the quenched reaction mixture using an appropriate centrifugal filtration device.
-
Perform initial purification using Size-Exclusion Chromatography (SEC) to remove excess drug-linker and solvent. The ADC is exchanged into a formulation buffer (e.g., 20 mM Histidine, 5% Sucrose, pH 6.0).
-
For a more homogenous product, perform Hydrophobic Interaction Chromatography (HIC). HIC can separate ADC species with different DARs.
-
Pool the fractions containing the desired ADC species (typically with a DAR of 2-4).
-
Sterile filter the final purified ADC solution through a 0.22 µm filter and store at -80°C.
ADC Characterization and Data Presentation
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
| Parameter | Method | Typical Result/Specification |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy | Average DAR of 2-4[4][5] |
| Purity | Size-Exclusion Chromatography (SEC-HPLC) | > 95% monomer |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | < 1% |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) or ELISA | Comparable to unconjugated antibody |
| In Vitro Cytotoxicity (IC50) | Cell-based viability assays (e.g., MTS/XTT) | See Table 1 for representative data |
Table 1: Representative In Vitro Cytotoxicity of GPC3-Targeting ADCs in Hepatocellular Carcinoma Cell Lines
Data adapted from a study on hYP7-based ADCs with different DNA-damaging payloads, demonstrating the picomolar potency achievable with GPC3 targeting.[1]
| Cell Line | GPC3 Expression | IC50 of hYP7-DC (pM) | IC50 of hYP7-PC (pM) |
| Hep3B | High | 11.2 ± 2.1 | 1.9 ± 0.3 |
| Huh-7 | High | 45.3 ± 5.6 | 4.1 ± 0.8 |
| HepG2 | Medium | 134.7 ± 15.2 | 28.5 ± 3.7 |
| SNU398 | Medium | 156.2 ± 21.8 | 33.1 ± 4.5 |
| A431 | Negative | > 2000 | > 2000 |
Mechanism of Action and Signaling Pathway
The this compound ADC leverages the specificity of the anti-GPC3 antibody to deliver the potent maytansinoid payload directly to cancer cells.
Caption: Mechanism of action for the GPC3-targeting this compound ADC.
Upon binding to the GPC3 receptor on the tumor cell surface, the ADC-receptor complex is internalized.[3] Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the active DM21 payload. DM21 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).
References
- 1. Glypican-3 Specific Antibody Drug Conjugates Targeting Hepatocellular Carcinoma (HEP-10-1020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glypican-3-Specific Antibody Drug Conjugates Targeting Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. imrpress.com [imrpress.com]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DM21-L-G in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM21-L-G is a next-generation drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. It comprises a potent maytansinoid payload, DM21, which induces cell death by disrupting microtubule dynamics. This payload is connected to a stable, cleavable tripeptide linker, designed to remain intact in circulation and release the cytotoxic agent within the target cancer cell. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound-based ADCs in cancer research, with a focus on two prominent examples: IMGC936 (targeting ADAM9) and IMGN151 (targeting Folate Receptor Alpha).
Mechanism of Action
The DM21 payload is a highly potent anti-mitotic agent. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. By binding to tubulin, DM21 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death). The targeted delivery via a monoclonal antibody minimizes systemic exposure to the potent payload, thereby reducing off-target toxicity.
Quantitative Data: In Vitro Cytotoxicity
The in vitro efficacy of ADCs utilizing the this compound linker-payload system has been demonstrated across a variety of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for IMGC936.
Table 1: In Vitro Cytotoxicity of IMGC936 in Various Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | ADAM9 Expression (Receptors/Cell) | IMGC936 IC50 (nmol/L) |
| NCI-H1975 | Non-Small Cell Lung Cancer | ~110,000 | 0.2 |
| NCI-H1703 | Non-Small Cell Lung Cancer | ~70,000 | 1.1 |
| Calu-3 | Non-Small Cell Lung Cancer | ~40,000 | 0.8 |
| SNU-16 | Gastric Cancer | ~200,000 | 0.3 |
| NCI-N87 | Gastric Cancer | ~150,000 | 1.5 |
| AsPC-1 | Pancreatic Cancer | ~90,000 | 2.5 |
| PANC-1 | Pancreatic Cancer | ~30,000 | 224 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~60,000 | 4.6 |
| SW620 | Colorectal Cancer | ~25,000 | 9.8 |
Note: While a specific table of IC50 values for IMGN151 is not publicly available in the searched literature, preclinical studies have reported it to be up to 200 times more active than the comparator ADC, mirvetuximab soravtansine, against FRα-medium cell lines.
Signaling Pathways
DM21-Induced Apoptosis
The core mechanism of DM21 is the disruption of microtubule function, which triggers the intrinsic apoptotic pathway.
IMGC936 (Anti-ADAM9) Signaling Context
ADAM9 is a transmembrane metalloprotease implicated in tumor progression. Its overexpression is associated with enhanced cell migration, invasion, and proliferation, partly through the activation of the EGFR/AKT/NF-κB signaling pathway.
IMGN151 (Anti-FRα) Signaling Context
Folate Receptor Alpha (FRα) is overexpressed in various epithelial cancers and is involved in cell growth and signaling. It can activate the JAK/STAT3 pathway, a key regulator of cell proliferation, survival, and differentiation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is for determining the IC50 value of a this compound ADC in adherent cancer cell lines.[2][3][4]
Materials:
-
Target cancer cell lines (e.g., NCI-H1975, SKOV-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC and corresponding non-targeting control ADC
-
Sterile, flat-bottom 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. c. Incubate overnight to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the this compound ADC and control ADC in complete medium. b. Carefully remove the medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only (no cells) as a blank and wells with cells and medium (no ADC) as a vehicle control. c. Incubate for 72-120 hours.
-
MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well. b. Add 150 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of control well) * 100. c. Plot the percentage of cell viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.
Western Blot for Target Protein Expression
This protocol is for confirming the expression of the target antigen (e.g., ADAM9) in cancer cell lines.
Materials:
-
Cell lysates from target cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-ADAM9)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: a. Lyse cells in RIPA buffer on ice. b. Centrifuge to pellet cell debris and collect the supernatant. c. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate with the primary antibody (e.g., anti-ADAM9, diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensity relative to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[5]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Target cancer cell line
-
Matrigel (optional)
-
This compound ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width²) / 2). b. When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, this compound ADC).
-
ADC Administration: a. Administer the ADC and control articles via intravenous (tail vein) injection at the predetermined dose and schedule.
-
Monitoring and Endpoints: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the animals for any signs of toxicity. c. The primary endpoint is typically tumor growth inhibition. Other endpoints can include complete tumor regression and survival analysis.
-
Data Analysis: a. Plot mean tumor volume ± SEM for each treatment group over time. b. Calculate tumor growth inhibition (TGI) at the end of the study. c. Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Conclusion
The this compound drug-linker conjugate represents a significant tool in the development of next-generation ADCs for targeted cancer therapy. Its potent maytansinoid payload, combined with a stable linker, allows for effective and specific killing of cancer cells expressing the target antigen. The provided data and protocols offer a framework for researchers to evaluate the efficacy and mechanism of action of this compound-based ADCs in their own preclinical cancer models. The promising activity of ADCs like IMGC936 and IMGN151 underscores the potential of this technology to address unmet needs in oncology.
References
Application Notes and Protocols for Developing ADCs with DM21-L-G for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Antibody-Drug Conjugates (ADCs) utilizing the DM21-L-G linker-payload for the treatment of solid tumors. This document outlines the mechanism of action, key experimental protocols, and representative data to facilitate the advancement of novel ADC candidates.
Introduction to this compound ADCs
Antibody-Drug Conjugates are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents.[1][2] The this compound is a drug-linker conjugate designed for the synthesis of ADCs.[3][4] DM21 is a next-generation maytansinoid payload that functions by disrupting microtubules, connected to the antibody via a stable tripeptide linker.[5][6] This linker is designed to be stable in circulation and release the cytotoxic payload within the target cancer cells.[7] Preclinical studies have demonstrated that ADCs utilizing DM21 exhibit potent anti-tumor activity and a significant bystander killing effect, where the released payload can eliminate neighboring antigen-negative tumor cells.[8][9]
Mechanism of Action
The therapeutic action of a this compound ADC is a multi-step process that begins with the specific binding of the monoclonal antibody component to a tumor-associated antigen on the surface of cancer cells.[2] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[9] Once inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved by lysosomal proteases, releasing the DM21 payload.[2] The released DM21 then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and ultimately, apoptosis.[10] The membrane-permeable nature of the released DM21 payload also allows it to diffuse out of the target cell and kill nearby cancer cells that may not express the target antigen, a phenomenon known as the bystander effect.[8]
Quantitative Data Summary
The following tables summarize preclinical data for IMGN151, a folate receptor alpha (FRα)-targeting ADC utilizing the DM21 payload. This data is illustrative of the potential efficacy of this compound ADCs.
Table 1: In Vitro Cytotoxicity of IMGN151
| Cell Line | FRα Expression Level | IC50 (Illustrative) | Reference |
| KB | High | Potent | [3] |
| FRα-medium cell lines (e.g., Igrov-1) | Medium | Up to 200x more active than first-gen ADC | [3][11] |
| FRα-low cell lines (e.g., Ov-90) | Low | Active | [3] |
Table 2: In Vivo Efficacy of IMGN151 in Xenograft Models
| Tumor Model | FRα Expression Level | Outcome | Reference |
| Ovarian Cancer Xenograft (KB) | High | Complete tumor regression | [3][12] |
| Ovarian Cancer Xenograft (Igrov-1) | Medium | Complete tumor regression | [3] |
| Endometrial Cancer Xenograft (Ishikawa) | Medium | Complete tumor regression | [3] |
| Ovarian Cancer Xenograft (Ov-90) | Low | Complete tumor regression | [3] |
Table 3: Pharmacokinetics of IMGN151 in Cynomolgus Monkeys
| Parameter | IMGN151 (DM21 payload) | IMGN853 (first-gen ADC) | Reference |
| ADC Half-life | Increased by 60 hours | Baseline | [3][12] |
| Conjugate Exposure (in vivo) | Increased by 40% | Baseline | [3][12] |
Experimental Protocols
Detailed methodologies for key experiments in the development of this compound ADCs are provided below.
Protocol 1: ADC Conjugation
This protocol outlines a general method for conjugating the this compound to a monoclonal antibody. The precise conditions may require optimization based on the specific antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
This compound linker-payload
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size exclusion chromatography)
-
Reaction and purification buffers
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a conjugation-compatible buffer.
-
Partial Reduction: Add a controlled molar excess of the reducing agent to the antibody solution to reduce a subset of the interchain disulfide bonds. Incubate at room temperature for 1-2 hours.
-
Conjugation: Add the this compound linker-payload to the reduced antibody solution. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR). Incubate at room temperature for 1-2 hours.
-
Quenching: Add a quenching reagent to stop the conjugation reaction.
-
Purification: Purify the ADC from unconjugated linker-payload and other reaction components using a suitable chromatography method.
-
Characterization: Analyze the purified ADC for DAR, purity, aggregation, and endotoxin (B1171834) levels.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the in vitro potency (IC50) of the this compound ADC on target and non-target cell lines.[10]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
This compound ADC and control antibody
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibody. Add the dilutions to the appropriate wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a this compound ADC in a solid tumor xenograft model.[11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cell line
-
This compound ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Cell Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches 100-200 mm³.
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, and different doses of the this compound ADC).
-
ADC Administration: Administer a single intravenous injection of the ADC, control antibody, or vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Protocol 4: Biodistribution Study
This protocol outlines a method for assessing the in vivo distribution of a radiolabeled this compound ADC.[12]
Materials:
-
Radiolabeling agent (e.g., Iodine-125)
-
This compound ADC
-
Tumor-bearing mice
-
Gamma counter
Procedure:
-
Radiolabeling: Radiolabel the this compound ADC.
-
Administration: Administer a single intravenous injection of the radiolabeled ADC to tumor-bearing mice.
-
Tissue Collection: At various time points (e.g., 24, 48, 72, 144 hours) post-injection, euthanize the mice and collect blood and various tissues (tumor, liver, spleen, kidney, lung, heart, muscle, bone).
-
Sample Processing: Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each tissue at each time point.
Conclusion
The this compound linker-payload system offers a promising platform for the development of highly potent and effective ADCs for solid tumors. The protocols and data presented in these application notes provide a foundational framework for researchers to design and execute preclinical studies to evaluate novel ADC candidates. Careful optimization of the antibody, conjugation process, and dosing regimen will be critical for advancing these promising therapeutics into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody-drug conjugates in solid tumors; new strategy for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. macrogenics.com [macrogenics.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-Drug Conjugates in Solid Tumors | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news.abbvie.com [news.abbvie.com]
- 11. ImmunoGen Presents Preclinical Data on IMGN151 at Virtual AACR Annual Meeting - BioSpace [biospace.com]
- 12. | BioWorld [bioworld.com]
Application Notes and Protocols for Assessing DM21-L-G ADC Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The stability of an ADC in circulation is a critical quality attribute that directly impacts its efficacy and safety.[1][2] Premature release of the cytotoxic drug can lead to off-target toxicity, while degradation or aggregation of the ADC can reduce its therapeutic efficacy.[1][2]
This document provides detailed experimental protocols for assessing the stability of an ADC constructed with the DM21-L-G drug-linker. DM21 is a next-generation maytansinoid derivative that induces cell death by disrupting microtubule dynamics.[3][4][5] It is typically conjugated to the antibody via a stable, cleavable peptide linker, as seen in ADCs like IMGC936 and IMGN151.[3][6][7] These protocols cover the assessment of plasma stability, physical stability (aggregation and fragmentation), and thermal stability.
Key Stability-Indicating Assays
A comprehensive assessment of ADC stability involves multiple orthogonal methods to evaluate different degradation pathways. The key assays described in these protocols are:
-
In Vitro Plasma Stability Assay: To determine the rate of drug deconjugation and metabolism in plasma from various species.
-
In Vivo Stability Assay: To assess the pharmacokinetic profile and stability of the ADC in a relevant animal model.
-
Size-Exclusion Chromatography (SEC): To quantify the extent of aggregation and fragmentation.
-
Differential Scanning Calorimetry (DSC): To determine the thermal stability and the impact of conjugation on the protein structure.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the this compound ADC in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey) by monitoring changes in Drug-to-Antibody Ratio (DAR) and the release of free DM21 payload over time.[1][7]
Methodology: This protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intact ADC, different drug-loaded species, and the released payload.[8][9][10]
Materials:
-
This compound ADC
-
Control monoclonal antibody (mAb)
-
Plasma (Human, Mouse, Rat, Cynomolgus Monkey), anticoagulated (e.g., with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Reducing agent (e.g., DTT)
-
Alkylation agent (e.g., iodoacetamide)
-
Protease (e.g., IdeS)
-
Internal standard for DM21 quantification
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the this compound ADC into the plasma of each species to a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS.
-
Incubate all samples at 37°C.
-
-
Time-Point Collection:
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to quench the reaction.
-
-
Analysis of ADC (DAR):
-
Thaw the plasma samples on ice.
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.[8]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Sample Preparation for LC-MS: The eluted ADC can be analyzed intact or after reduction/digestion. For maytansinoid ADCs, analysis of the reduced light and heavy chains is common.
-
Add DTT to reduce the inter-chain disulfide bonds.
-
Analyze the sample by LC-MS to separate and quantify the different drug-loaded and unloaded light and heavy chains.
-
-
Data Analysis: Calculate the average DAR at each time point by integrating the peak areas of the different species.
-
-
Analysis of Free Payload (DM21):
-
Protein Precipitation: To the plasma sample, add a 3-fold volume of cold acetonitrile (B52724) containing an internal standard to precipitate plasma proteins.
-
Vortex and centrifuge at high speed.
-
Collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a calibrated LC-MS/MS method to quantify the concentration of the released DM21 payload.
-
Data Analysis: Plot the concentration of free DM21 over time.
-
Data Presentation:
| Time (hours) | Average DAR (Human) | Average DAR (Mouse) | Average DAR (Rat) | Average DAR (Cyno) | Free DM21 (ng/mL) (Human) |
| 0 | 3.8 | 3.8 | 3.8 | 3.8 | 0 |
| 1 | |||||
| 6 | |||||
| 24 | |||||
| 48 | |||||
| 96 | |||||
| 168 |
Experimental Workflow for In Vitro Plasma Stability
Caption: Workflow for the in vitro plasma stability assessment of this compound ADC.
Size-Exclusion Chromatography (SEC) for Aggregation and Fragmentation
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the this compound ADC solution under various stress conditions.[11][12][13]
Methodology: High-performance liquid chromatography with a size-exclusion column (HPLC-SEC) separates molecules based on their hydrodynamic radius.
Materials:
-
This compound ADC
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. For hydrophobic ADCs like maytansinoid conjugates, the addition of a small percentage of organic solvent (e.g., 5-15% isopropanol (B130326) or acetonitrile) may be necessary to prevent secondary interactions with the column stationary phase.[11][12]
-
Temperature-controlled incubator/water bath
-
Mechanical shaker
Procedure:
-
Forced Degradation Study:
-
Expose the ADC solution (e.g., at 1 mg/mL) to various stress conditions:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C and 60°C) for different durations.
-
Mechanical Stress: Agitate on a mechanical shaker.
-
Freeze-Thaw Stress: Subject the ADC to multiple freeze-thaw cycles.
-
-
Include an unstressed control sample stored at the recommended temperature (e.g., 4°C).
-
-
SEC-HPLC Analysis:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a standard amount of each stressed and control ADC sample.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to aggregates (eluting earlier than the monomer), the monomer, and fragments (eluting later than the monomer).
-
-
Data Analysis:
-
Integrate the peak areas for all species.
-
Calculate the percentage of each species using the following formula: % Species = (Area of Species Peak / Total Area of All Peaks) x 100
-
Data Presentation:
| Stress Condition | % Monomer | % Aggregates | % Fragments |
| Control (4°C) | |||
| 40°C, 1 week | |||
| 40°C, 2 weeks | |||
| 60°C, 24 hours | |||
| 5 Freeze-Thaw Cycles | |||
| Mechanical Agitation |
Logical Flow for SEC Stability Assessment
Caption: Logical workflow for assessing ADC aggregation and fragmentation via SEC.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal stability of the this compound ADC by measuring its melting temperature (Tm) and comparing it to the unconjugated antibody. Conjugation of a payload can alter the conformational stability of the antibody.[14][15][16]
Methodology: DSC measures the heat difference between a sample and a reference as a function of temperature. As the protein unfolds, it absorbs heat, which is detected as a peak in the thermogram.
Materials:
-
This compound ADC
-
Control monoclonal antibody (mAb)
-
Differential Scanning Calorimeter (e.g., Nano DSC)
-
Formulation buffer (used as reference)
Procedure:
-
Sample Preparation:
-
Dialyze both the ADC and the control mAb into the same formulation buffer to ensure identical starting conditions.
-
Adjust the concentration of both samples to 0.5-1.0 mg/mL.
-
-
DSC Analysis:
-
Load the ADC or mAb sample into the sample cell and the formulation buffer into the reference cell.
-
Scan the samples over a temperature range (e.g., 25°C to 95°C) at a constant scan rate (e.g., 1°C/min).[16]
-
Record the thermogram (heat capacity vs. temperature).
-
-
Data Analysis:
-
Perform a buffer-blank subtraction.
-
Fit the data to a suitable model to determine the melting temperature(s) (Tm), which corresponds to the peak(s) of the unfolding transition(s).
-
Compare the thermograms and Tm values of the ADC and the control mAb. A decrease in Tm for the ADC indicates reduced thermal stability upon conjugation.[17]
-
Data Presentation:
| Sample | Onset Temperature (°C) | Tm1 (°C) (Fab domain) | Tm2 (°C) (CH2 domain) | Tm3 (°C) (CH3 domain) |
| Control mAb | ||||
| This compound ADC |
Signaling Pathway
Mechanism of Action of DM21 Payload: The DM21 maytansinoid payload of the ADC exerts its cytotoxic effect by targeting tubulin.[18][19] After the ADC is internalized by the target cancer cell and the DM21 is released, it binds to tubulin and inhibits microtubule polymerization. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, which ultimately triggers programmed cell death (apoptosis).[18][20]
Caption: Signaling pathway for this compound ADC-induced apoptosis.
References
- 1. macrogenics.com [macrogenics.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adcreview.com [adcreview.com]
- 7. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. shimadzu.com [shimadzu.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. tainstruments.com [tainstruments.com]
- 17. explorationpub.com [explorationpub.com]
- 18. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of DM21-L-G Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[][2] This synergy allows for the targeted delivery of chemotherapy agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[3][4] The structure of an ADC is complex, comprising a mAb, a cytotoxic payload, and a linker that connects them.[][5]
DM21 is a next-generation maytansinoid payload designed to be attached to an antibody via a stable, cleavable peptide linker.[6][7] The resulting conjugate, referred to here as a DM21-L-G ADC, is engineered for potent anti-tumor activity. Maytansinoids function by disrupting microtubules, leading to mitotic arrest and subsequent apoptosis of the cancer cell.[4] The conjugation process, however, results in a heterogeneous mixture containing the desired ADC, unconjugated antibody, excess drug-linker, residual solvents, and product-related impurities such as aggregates.[8][9]
Effective purification is therefore a critical step in the manufacturing of ADCs to ensure the safety, efficacy, and stability of the final product.[2] Key quality attributes that must be controlled during purification include the drug-to-antibody ratio (DAR), the level of high molecular weight species (aggregates), and the removal of free drug-linker impurities.[2][5] This document provides detailed application notes and protocols for the purification of this compound conjugated antibodies using established chromatography and filtration techniques.
Overview of ADC Purification Workflow
The purification of ADCs is a multi-step process designed to isolate the desired product from a complex reaction mixture. Each step targets specific impurities based on differences in physicochemical properties like size, charge, and hydrophobicity.
A typical purification train for an ADC involves an initial capture and buffer exchange step, followed by one or more polishing steps to remove remaining impurities. The final step involves buffer exchange into the formulation buffer and concentration of the product.
Caption: General workflow for ADC conjugation and purification.
Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal
Tangential Flow Filtration (TFF), also known as Ultrafiltration/Diafiltration (UF/DF), is a pressure-driven filtration technique widely used in ADC processing.[] It is highly effective for removing small molecule impurities, such as unconjugated this compound, residual organic solvents (e.g., DMSO), and for buffer exchange.[8][10] TFF can achieve high product recovery, typically over 90%.[]
Application Note:
The initial purification step for the crude conjugation mixture often involves TFF. This step efficiently exchanges the reaction buffer with a buffer suitable for the first chromatography step and removes the bulk of small molecular weight impurities. A membrane with an appropriate molecular weight cut-off (MWCO), typically 30 kDa for an IgG-based ADC, is selected to retain the ADC while allowing smaller impurities to pass through into the permeate.
Protocol: TFF for Initial Purification
-
System Preparation: Sanitize and equilibrate the TFF system and a 30 kDa MWCO cassette with purification buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Sample Loading: Dilute the crude conjugation mixture with 1-2 volumes of equilibration buffer to reduce viscosity and load it into the TFF system.
-
Concentration (Optional): Concentrate the loaded sample to a target concentration (e.g., 10-20 mg/mL) to reduce the volume for the subsequent diafiltration step.
-
Diafiltration: Perform diafiltration with 8-10 diavolumes of the equilibration buffer to wash out free this compound and residual solvents. Monitor the UV absorbance of the permeate at 280 nm and a wavelength specific to the payload until it returns to baseline, indicating complete removal of impurities.
-
Product Recovery: Depressurize the system and recover the retentate containing the purified ADC. Perform a final flush of the system with equilibration buffer to maximize recovery.
-
Post-Use Cleaning: Clean and store the TFF cassette according to the manufacturer's instructions.
Representative Data:
| Parameter | Before TFF | After TFF |
| Product Recovery | - | > 95% |
| Free this compound | High | Not Detected |
| Residual Solvent (DMSO) | ~10% (v/v) | < 0.1% (v/v) |
| Aggregates (%) | 5-10% | 5-10% (not removed) |
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
The conjugation of the hydrophobic maytansinoid payload, DM21, increases the overall hydrophobicity of the antibody.[11] ADCs in a reaction mixture will have a distribution of Drug-to-Antibody Ratios (DAR), with each species (DAR 0, 2, 4, etc.) exhibiting a different level of hydrophobicity.[] Hydrophobic Interaction Chromatography (HIC) is a powerful technique that separates molecules based on these differences in hydrophobicity under non-denaturing conditions.[12][13] It is widely used to separate ADC species with different DARs and to remove aggregates.[14][15]
Application Note:
HIC is a critical polishing step to achieve a more homogeneous ADC product.[16] A high-salt buffer is used to promote the hydrophobic interaction between the ADC and the stationary phase. Elution is achieved by decreasing the salt concentration, with higher DAR species, being more hydrophobic, eluting later than lower DAR species. This allows for the pooling of fractions containing the desired DAR profile.
Caption: Separation of ADC species by Hydrophobic Interaction Chromatography.
Protocol: HIC for DAR Polishing
-
Column and Buffer Preparation:
-
Column: Phenyl Sepharose High Performance or similar HIC resin.[10]
-
Mobile Phase A (Binding/Wash): 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[15]
-
Mobile Phase B (Elution): 25 mM Sodium Phosphate, pH 7.0.[15]
-
-
Sample Preparation: Adjust the TFF-purified ADC sample to a final ammonium sulfate concentration of 1.0 M by adding a high-salt stock solution (e.g., 3.0 M ammonium sulfate). Filter the sample through a 0.22 µm filter.
-
Chromatography:
-
Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A.
-
Loading: Load the prepared sample onto the column at a controlled flow rate.
-
Wash: Wash the column with 5 CVs of Mobile Phase A to remove any non-binding impurities.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
-
Analysis and Pooling: Analyze the collected fractions using analytical HIC and/or SEC to determine the DAR and aggregate content. Pool the fractions that meet the desired product quality specifications (e.g., specific DAR range, low aggregate content).
-
Column Cleaning and Storage: Clean the column with a low-salt buffer followed by a sanitization solution (e.g., 0.5 M NaOH) and store in an appropriate buffer (e.g., 20% Ethanol).[15]
Representative Data:
| Parameter | HIC Load | Pooled HIC Eluate |
| Avg. DAR | 3.8 | 4.0 (Target) |
| DAR 0 (%) | 10% | < 1% |
| DAR 2 (%) | 25% | 15% |
| DAR 4 (%) | 50% | 80% |
| DAR 6+ (%) | 15% | < 5% |
| Aggregates (%) | 6% | < 1% |
| Product Recovery | - | ~70-85% |
Cation Exchange Chromatography (CEX) for Aggregate and Impurity Removal
Ion Exchange Chromatography (IEX) separates molecules based on differences in their net surface charge.[17] Cation Exchange Chromatography (CEX) is particularly effective for ADC purification, where the positively charged ADC binds to a negatively charged stationary phase.[3][17] It can be operated in either a bind-and-elute mode or a flow-through mode. CEX is highly effective at removing aggregates, host cell proteins (HCPs), and free toxins.[3][9]
Application Note:
For maytansinoid ADCs, CEX can serve as an effective polishing step. In flow-through mode, conditions are set so that the ADC does not bind to the resin, while more positively charged impurities, like certain aggregates, are retained.[9][18] In bind-and-elute mode, the ADC is bound to the column and eluted with an increasing salt or pH gradient, which can effectively separate the ADC from aggregates and other impurities.[3]
Protocol: CEX in Bind-and-Elute Mode
-
Column and Buffer Preparation:
-
Sample Preparation: The ADC sample from the previous step (e.g., HIC pool) must be buffer-exchanged into Mobile Phase A using TFF or dialysis.
-
Chromatography:
-
Equilibration: Equilibrate the CEX column with 5-10 CVs of Mobile Phase A.
-
Loading: Load the sample onto the column.
-
Wash: Wash the column with 5-10 CVs of Mobile Phase A to remove unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient of 0-50% Mobile Phase B over 20 CVs.
-
Fraction Collection: Collect fractions across the main elution peak.
-
-
Analysis and Pooling: Analyze fractions for purity and aggregate content. Pool fractions containing the monomeric ADC product.
Representative Data:
| Parameter | CEX Load | Pooled CEX Eluate |
| Purity (monomer %) | 94% | > 99% |
| Aggregates (%) | 6% | < 0.5% |
| Product Recovery | - | > 90% |
Size Exclusion Chromatography (SEC) for Final Polishing
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[] It is an ideal final polishing step to remove any remaining high molecular weight species (aggregates and oligomers) from the ADC monomer.[19][20] The separation is performed under isocratic conditions in a buffer that preserves the ADC's native structure.[]
Application Note:
SEC is often employed as the final chromatographic step before formulation.[21] It provides a gentle and effective means of ensuring the final product is highly pure and free of aggregates, which is critical for minimizing potential immunogenicity.[22][23] Care must be taken to select an SEC column with a stationary phase that minimizes non-specific hydrophobic interactions with the ADC.[22]
Protocol: SEC for Aggregate Removal
-
Column and Buffer Preparation:
-
Chromatography:
-
Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Loading: Inject a sample volume that is typically 0.5-2% of the total column volume to ensure optimal resolution.
-
Elution: Run the column under isocratic flow for 1-1.5 CVs. The aggregates will elute first, followed by the monomeric ADC, and then any smaller fragments.
-
Fraction Collection: Collect the main peak corresponding to the ADC monomer.
-
-
Analysis: The collected product is typically considered the final purified bulk drug substance. It should be analyzed for final concentration, purity, DAR, and other critical quality attributes.
Representative Data:
| Parameter | SEC Load | Final Product |
| Purity (monomer %) | 99.0% | > 99.8% |
| Aggregates (%) | 1.0% | < 0.2% |
| Product Recovery | - | > 95% |
ADC Mechanism of Action and Payload Release
The therapeutic effect of a this compound ADC is initiated by its specific binding to a target antigen on the surface of a cancer cell. This is followed by internalization, trafficking to lysosomes, and enzymatic cleavage of the linker, which releases the active DM21 payload. The released maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for a this compound antibody-drug conjugate.
References
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 16. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 17. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 18. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. criver.com [criver.com]
Application Notes and Protocols for the Analytical Characterization of DM21-L-G Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The characterization of these complex molecules is critical to ensure their safety, efficacy, and quality. This document provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of ADCs utilizing the DM21-L-G linker-payload. DM21 is a maytansinoid derivative that potently disrupts microtubule assembly, linked to the antibody via a stable tripeptide linker.[1]
The analytical strategies described herein are designed to assess key quality attributes of the ADC, including the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of unconjugated antibody, and the presence of aggregates or fragments. A multi-faceted approach employing a combination of chromatographic, mass spectrometric, and ligand-binding assays is essential for a thorough characterization.
Core Analytical Strategies
A comprehensive analytical strategy for a this compound ADC involves a suite of orthogonal methods to assess various quality attributes. The selection of the most appropriate methods is heavily dependent on the properties of the linker, the drug, and the conjugation sites.[2]
Key Quality Attributes and Recommended Analytical Methods:
| Quality Attribute | Primary Analytical Method(s) | Secondary/Confirmatory Method(s) |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)[3], Reversed-Phase HPLC (RP-HPLC)[2][3] | UV/Vis Spectroscopy[2], Mass Spectrometry (LC-MS)[3] |
| Distribution of Drug-Loaded Species | Hydrophobic Interaction Chromatography (HIC)[2][3], Mass Spectrometry (LC-MS)[2] | Capillary Electrophoresis (CE) |
| Unconjugated Antibody & Free Drug | Reversed-Phase HPLC (RP-HPLC), Ligand-Binding Assays (LBA)[3] | Mass Spectrometry (LC-MS)[3] |
| Aggregation & Fragmentation | Size-Exclusion Chromatography (SEC)[2][4] | Multi-Angle Light Scattering (MALS)[5] |
| Conjugation Site Analysis | Peptide Mapping with LC-MS/MS[2] | --- |
| Potency and In Vitro Efficacy | Cell-based Cytotoxicity Assays | --- |
| Pharmacokinetics (PK) | Ligand-Binding Assays (LBA)[6][7], LC-MS[6][8] | --- |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for characterizing the heterogeneity of ADCs and determining the DAR.[2][3] It separates species based on the hydrophobicity of the conjugated drug, allowing for the quantification of antibodies with different numbers of attached this compound molecules.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
This compound ADC sample
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the this compound ADC sample.
-
Develop a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the DM21 payload if available.
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 10.5 | 5.2 |
| DAR 2 | 15.8 | 35.1 |
| DAR 4 | 19.2 | 45.3 |
| DAR 6 | 22.1 | 12.4 |
| DAR 8 | 24.5 | 2.0 |
| Average DAR | 3.7 |
Protocol 2: Analysis of Aggregation and Fragmentation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it the standard method for quantifying aggregates and fragments in ADC preparations.[2][4]
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
This compound ADC sample
-
HPLC system with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 20-100 µg of the this compound ADC sample.
-
Run the separation isocratically for 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | 12.1 | 1.8 |
| Monomer | 15.5 | 97.5 |
| Fragments | 19.8 | 0.7 |
Protocol 3: Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Intact mass analysis provides a precise measurement of the molecular weight of the different ADC species, confirming the DAR distribution and identifying any modifications.
Materials:
-
Reversed-phase C4 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound ADC sample (deglycosylated for simpler spectra, if necessary)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-20 µg of the ADC sample.
-
Elute the ADC using a gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Acquire mass spectra in the positive ion mode over a mass range of m/z 1000-4000.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Compare the observed masses with the theoretical masses to confirm the number of conjugated this compound molecules.
Data Presentation:
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| DAR 0 | 148,050 | 148,052 | +2 |
| DAR 2 | 150,550 | 150,553 | +3 |
| DAR 4 | 153,050 | 153,054 | +4 |
| DAR 6 | 155,550 | 155,555 | +5 |
| DAR 8 | 158,050 | 158,056 | +6 |
Visualizations
Signaling Pathway of Maytansinoid-Based ADCs
Maytansinoids, such as the DM21 payload, exert their cytotoxic effect by inhibiting the assembly of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately apoptosis.
Caption: Mechanism of action of a maytansinoid-based ADC.
Experimental Workflow for ADC Characterization
A logical workflow ensures that the critical quality attributes of the this compound ADC are thoroughly assessed.
Caption: A typical workflow for ADC characterization.
Conclusion
The analytical characterization of this compound ADCs requires a comprehensive and multi-pronged approach. The methods and protocols outlined in this document provide a robust framework for assessing the critical quality attributes of these complex biotherapeutics. By employing a combination of chromatographic and mass spectrometric techniques, researchers and drug development professionals can gain a detailed understanding of the ADC's structure, purity, and heterogeneity, ultimately ensuring the development of safe and effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for DM21-L-G in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DM21-L-G, a potent drug-linker conjugate, in preclinical animal models for the development of Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a drug-linker conjugate featuring the maytansinoid payload DM21. Maytansinoids are highly potent microtubule-disrupting agents that induce cell cycle arrest and apoptosis in rapidly dividing cells.[1] DM21 is conjugated to a linker that can be attached to a monoclonal antibody, creating an ADC that selectively delivers the cytotoxic payload to tumor cells expressing a specific target antigen. This targeted delivery is designed to enhance the therapeutic window of the potent cytotoxic agent, maximizing anti-tumor efficacy while minimizing systemic toxicity.[2]
One of the key features of ADCs developed with DM21 is their significant "bystander effect."[3] This means that once the payload is released within the target cancer cell, it can diffuse into neighboring, antigen-negative cancer cells and induce apoptosis, thereby augmenting the anti-tumor activity.
A notable example of an ADC utilizing the DM21 payload is Opugotamig Olatansine (IMGN151), which targets Folate Receptor α (FRα).[4][5] Preclinical studies with IMGN151 have demonstrated complete tumor regression in xenograft models with varying levels of target antigen expression.[4][5] Another example is IMGC936, which targets ADAM9 and has also shown potent antitumor activity in preclinical models.[6]
Mechanism of Action
The mechanism of action of a this compound-based ADC begins with the binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the active DM21 payload.
DM21 then exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis through the intrinsic mitochondrial pathway.[1]
Data Presentation
Preclinical Efficacy of DM21-Containing ADCs
The following tables summarize the preclinical efficacy of ADCs utilizing the DM21 payload in various xenograft models.
| ADC | Target Antigen | Cancer Model | FRα Expression | Dose | Efficacy Outcome | Reference |
| IMGN151 | Folate Receptor α (FRα) | Ovarian Cancer Xenograft (KB) | High (H-score of 300) | Not specified | Complete Tumor Regression | [5] |
| IMGN151 | Folate Receptor α (FRα) | Ovarian Cancer Xenograft (Igrov-1) | Medium (H-score of 140) | Not specified | Complete Tumor Regression | [5] |
| IMGN151 | Folate Receptor α (FRα) | Endometrial Cancer Xenograft (Ishikawa) | Medium (H-score of 100) | Not specified | Complete Tumor Regression | [5] |
| IMGN151 | Folate Receptor α (FRα) | Ovarian Cancer Xenograft (Ov-90) | Low (H-score of 30) | Not specified | Complete Tumor Regression | [5] |
| IMGC936 | ADAM9 | Non-Small Cell Lung Cancer Xenograft | Moderate | Single intravenous dose | Complete and durable remissions | [7] |
| IMGC936 | ADAM9 | Gastric Cancer Xenograft | Not specified | Not specified | Significant anti-tumor activity | [7] |
| IMGC936 | ADAM9 | Colorectal Cancer Xenograft | Not specified | Not specified | Significant anti-tumor activity | [7] |
Pharmacokinetic Parameters of a DM21-Containing ADC (IMGN151) in Cynomolgus Monkeys
| Parameter | Value | Comparison to IMGN853 (previous generation ADC) | Reference |
| ADC Half-life | Increased by 60 hours | 40% increase in conjugate exposure | [4] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound-based ADC in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture the selected human cancer cell line (e.g., KB, Igrov-1, Ishikawa, Ov-90) under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring:
- Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).
- Measure tumor dimensions (length and width) with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
3. Animal Randomization and Dosing:
- Randomize mice into treatment and control groups (n ≥ 5 per group).
- Prepare the ADC-DM21-L-G and control solutions (e.g., vehicle, non-targeting ADC) in a sterile, pyrogen-free formulation buffer (e.g., PBS).
- Administer the treatment intravenously (i.v.) via the tail vein. The dosing regimen will need to be optimized for each ADC and tumor model but can be initiated based on data from similar ADCs (e.g., a single dose or weekly injections).
4. Data Collection and Analysis:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
- Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: Preparation of this compound Conjugated ADC for In Vivo Administration
1. Reconstitution of this compound:
- Refer to the manufacturer's instructions for reconstituting the lyophilized this compound powder. Typically, this involves dissolving the compound in a small volume of a biocompatible organic solvent like DMSO.
2. Antibody Preparation:
- Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4). The antibody concentration should be optimized for the conjugation reaction.
3. Conjugation Reaction:
- The specific chemistry for conjugating this compound to the antibody will depend on the reactive group on the linker. Follow the detailed protocol provided by the supplier of the this compound. This often involves a reaction between a maleimide (B117702) group on the linker and reduced sulfhydryl groups on the antibody.
4. Purification of the ADC:
- Remove unconjugated this compound and other reactants from the ADC solution using a purification method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
5. Characterization of the ADC:
- Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
- Assess the purity and aggregation of the ADC by SEC.
- Measure the endotoxin (B1171834) levels to ensure the final product is safe for in vivo administration.
6. Formulation for Injection:
- Formulate the purified ADC in a sterile, pyrogen-free buffer suitable for intravenous injection (e.g., PBS).
- The final concentration should be adjusted to deliver the desired dose in a suitable injection volume (e.g., 100-200 µL for a mouse).
Visualizations
Caption: General mechanism of action for a this compound-based ADC.
Caption: Signaling pathway of DM21-induced apoptosis.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ImmunoGen Presents Preclinical Data on IMGN151 at Virtual AACR Annual Meeting | Nasdaq [nasdaq.com]
- 5. adcreview.com [adcreview.com]
- 6. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting ADAM9 with IMGC936: A Promising Anti-Tumor Strategy [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DM21-L-G Conjugation Efficiency
Welcome to the technical support center for DM21-L-G conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing your antibody-drug conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ADC development?
This compound is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] It comprises the maytansinoid payload DM21, a potent microtubule-disrupting agent, connected to a linker (L-G) that facilitates its attachment to a monoclonal antibody.[4] The resulting ADC is designed to selectively deliver the cytotoxic payload to target cancer cells.
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a crucial parameter as it directly influences the ADC's efficacy, toxicity, and pharmacokinetic properties. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and faster clearance from circulation.[5][6] For maytansinoid-based ADCs, a typical target DAR is between 3 and 4.[5]
Q3: How is the DAR of a this compound ADC typically measured?
Several analytical techniques can be used to determine the DAR of an ADC. Commonly used methods include:
-
UV/Vis Spectroscopy: A straightforward method to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths, corresponding to the antibody and the drug.[7][]
-
Hydrophobic Interaction Chromatography (HIC): A standard technique for determining the drug load distribution and average DAR of cysteine-conjugated ADCs.[7][]
-
Reversed-Phase Liquid Chromatography (RPLC): Often used to estimate the average DAR, though it denatures the protein during analysis.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful method for detailed DAR analysis and identification of different ADC species.[7][9][10]
Q4: What are the most common causes of low conjugation efficiency with this compound?
Low conjugation efficiency, often resulting in a low DAR, can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can hinder the conjugation reaction.
-
Poor Quality of Reactants: Degradation or impurity of the antibody or the this compound drug-linker can significantly impact the outcome.
-
Inappropriate Molar Ratios: An insufficient molar excess of the this compound linker to the antibody will lead to incomplete conjugation.
-
Antibody-Related Issues: Low antibody concentration, presence of impurities (e.g., other proteins), or interfering substances in the antibody buffer can reduce conjugation efficiency.
Troubleshooting Guide for Low this compound Conjugation Efficiency
This guide provides a structured approach to identifying and resolving common issues encountered during this compound conjugation.
Issue 1: Lower than Expected Drug-to-Antibody Ratio (DAR)
A lower than expected DAR is a frequent challenge in ADC production. The following table outlines potential causes and recommended troubleshooting actions.
| Potential Cause | Recommended Troubleshooting Action |
| Suboptimal Reaction pH | The optimal pH for maytansinoid conjugation is crucial. Conjugation is generally more efficient at a slightly basic pH. A patent for a maytansinoid ADC indicates a reaction pH range of approximately 4 to 9, with faster conjugation observed at pH 7.5 compared to 6.5.[11] It is recommended to perform small-scale optimization experiments to determine the ideal pH for your specific antibody. |
| Incorrect Molar Ratio of this compound to Antibody | The stoichiometry of the reactants directly influences the final DAR.[12] If the DAR is too low, consider increasing the molar excess of this compound in the reaction. It is advisable to perform a titration study to find the optimal molar ratio that yields the desired DAR without causing excessive aggregation. |
| Low Antibody Concentration | A low concentration of the antibody can lead to inefficient conjugation. For optimal results, it is generally recommended to use an antibody concentration of at least 2 mg/mL.[13] If your antibody solution is too dilute, consider concentrating it before proceeding with the conjugation. |
| Presence of Interfering Substances in Antibody Buffer | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the antibody for conjugation, reducing efficiency. It is essential to buffer-exchange the antibody into a suitable conjugation buffer (e.g., PBS) prior to the reaction.[13] |
| Degraded or Poor Quality this compound | The stability of the drug-linker is critical. Ensure that the this compound is stored correctly according to the manufacturer's instructions and has not degraded.[1] Using fresh, high-quality drug-linker is recommended for optimal results. |
| Suboptimal Incubation Time or Temperature | Conjugation reactions are time and temperature-dependent. If the reaction time is too short or the temperature is too low, the conjugation may be incomplete. Consider increasing the incubation time or optimizing the temperature based on small-scale trials. |
Issue 2: High Levels of Aggregation in the Final ADC Product
ADC aggregation can be a significant issue, impacting both the efficacy and safety of the therapeutic.
| Potential Cause | Recommended Troubleshooting Action |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the hydrophobicity of the ADC, which can promote aggregation.[6] If you observe significant aggregation, consider targeting a lower DAR by reducing the molar excess of this compound. |
| Harsh Reaction or Purification Conditions | Extreme pH, high temperatures, or the use of certain organic solvents can lead to antibody denaturation and aggregation.[14] Ensure that the conjugation and purification steps are performed under mild conditions. |
| Inadequate Purification | Inefficient removal of unconjugated drug-linker or reaction byproducts can sometimes contribute to instability and aggregation. Optimize your purification method to ensure a high-purity final product. |
Experimental Protocols
General Protocol for this compound Conjugation (Lysine-based)
This protocol is a general guideline and should be optimized for your specific antibody and experimental goals.
1. Antibody Preparation:
- Start with a purified monoclonal antibody at a concentration of at least 2 mg/mL.[13]
- Perform a buffer exchange into a conjugation buffer (e.g., Phosphate Buffered Saline, pH 7.5-8.5). Ensure the buffer is free of primary amines or other nucleophiles.[11][13]
2. This compound Preparation:
- Dissolve the this compound in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.
3. Conjugation Reaction:
- Add the desired molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to minimize antibody denaturation.
- Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified duration (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.
- Gently mix the reaction mixture during incubation.
4. Quenching the Reaction (Optional):
- The reaction can be quenched by adding an excess of a small molecule containing a primary amine (e.g., Tris or glycine) to react with any remaining unreacted this compound.
5. Purification of the ADC:
- Remove unconjugated this compound and other small molecules using techniques such as Tangential Flow Filtration (TFF) or size-exclusion chromatography (SEC).[15]
- Further purification to separate different DAR species can be achieved using chromatographic methods like Hydrophobic Interaction Chromatography (HIC).[16]
6. Characterization of the ADC:
- Determine the final protein concentration.
- Measure the Drug-to-Antibody Ratio (DAR) using an appropriate analytical method (e.g., UV/Vis spectroscopy, HIC, or LC-MS).[7][][9]
- Assess the level of aggregation using SEC.
- Verify the purity of the ADC.
Visualizing Workflows and Troubleshooting Logic
General this compound Conjugation Workflow
Caption: A generalized workflow for the conjugation of this compound to a monoclonal antibody.
Troubleshooting Logic for Low DAR
Caption: A decision tree for troubleshooting a lower than expected Drug-to-Antibody Ratio (DAR).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. agilent.com [agilent.com]
- 11. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 12. adcreview.com [adcreview.com]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 14. Stability testing in monoclonal antibodies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Diversification of ADC formats and overcoming purification challenges [lonza.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing DM21-L-G Drug-Antibody Ratio (DAR)
Welcome to the technical support center for the optimization of the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) utilizing the DM21-L-G payload-linker system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a drug-linker conjugate designed for the creation of ADCs. It consists of:
-
DM21: A potent maytansinoid derivative that acts as the cytotoxic payload. Maytansinoids are microtubule-targeting agents that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis of cancer cells.[1][][3][4]
-
L-G: A stable, cleavable peptide linker. This linker is designed to be stable in circulation but is cleaved by enzymes, such as cathepsins, that are often upregulated within the lysosomes of cancer cells, ensuring targeted release of the DM21 payload.[5][6][7]
Q2: What is the significance of the Drug-to-Antibody Ratio (DAR) for a this compound ADC?
A2: The DAR is a critical quality attribute (CQA) that defines the average number of this compound molecules conjugated to a single antibody. It directly impacts the ADC's therapeutic window:
-
Efficacy: A higher DAR can increase potency by delivering more payload to the target cell.
-
Toxicity: An excessively high DAR can lead to increased systemic toxicity due to off-target effects.[8][9]
-
Pharmacokinetics (PK): High DAR values can increase the hydrophobicity of the ADC, leading to faster clearance from circulation and reduced overall efficacy.[8]
-
Stability: ADCs with high DARs can be more prone to aggregation.[3]
For instance, the investigational ADC IMGN151, which utilizes a DM21 payload with a stable cleavable peptide linker, has an average DAR of 3.5.[7][10]
Q3: Which analytical techniques are recommended for determining the DAR of a this compound ADC?
A3: The two primary methods for DAR analysis are:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a robust method that separates ADC species based on the hydrophobicity conferred by the conjugated this compound. Unconjugated antibody elutes first, followed by species with increasing DAR values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more detailed analysis, confirming the identity of different DAR species by their mass. It can be performed on the intact ADC or after reducing the antibody to separate the light and heavy chains.
Q4: What is the target for ADCs utilizing this compound, such as IMGN151?
A4: The ADC IMGN151, which uses a DM21 payload, targets the Folate Receptor Alpha (FRα).[5][7][11] FRα is a glycoprotein (B1211001) that is overexpressed in several epithelial malignancies, including ovarian, endometrial, and non-small cell lung cancer, while having limited expression in normal tissues, making it an attractive target for ADC therapy.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the this compound DAR.
| Problem | Potential Causes | Recommended Solutions |
| Low Average DAR | - Insufficient molar excess of this compound during conjugation.- Incomplete reduction of antibody disulfide bonds (for cysteine conjugation).- Instability or degradation of the this compound linker-payload.- Suboptimal reaction conditions (pH, temperature, time). | - Increase the molar ratio of this compound to the antibody in increments.- Optimize the concentration of the reducing agent (e.g., TCEP) and reduction time.- Ensure the quality and purity of the this compound reagent.- Perform a design of experiments (DoE) to optimize conjugation parameters. |
| High Average DAR & Aggregation | - Excessive molar excess of this compound.- Over-reduction of the antibody, exposing more conjugation sites.- Increased hydrophobicity of the ADC leading to self-association.[3] | - Decrease the molar ratio of this compound to the antibody.- Carefully control the reduction step to target only interchain disulfides.- Include excipients like polysorbates or sucrose (B13894) in the formulation to prevent aggregation.- Optimize the purification process to remove high DAR species. |
| Heterogeneous DAR Profile | - Inconsistent reaction conditions.- Non-specific conjugation to sites other than the intended ones.- Instability of the linker leading to premature payload loss. | - Ensure precise control over all reaction parameters (stoichiometry, temperature, pH).- For cysteine conjugation, ensure other reactive cysteines are capped if not part of the conjugation strategy.- Analyze the stability of the ADC over time using HIC-HPLC to monitor for deconjugation. |
| Poor Peak Shape in HIC-HPLC | - Strong hydrophobic interactions between high-DAR species and the column.- Use of an inappropriate mobile phase or gradient. | - Add a small percentage of an organic modifier (e.g., isopropanol) to the mobile phase to improve the elution of highly hydrophobic species.- Optimize the salt gradient to be shallower, allowing for better separation.- Ensure the column temperature is optimized and stable. |
| Discrepancy between HIC and LC-MS results | - Different sensitivities of the detectors for various DAR species in HIC.- Incomplete ionization or suppression effects in MS analysis.- Different sample preparation methods for each technique. | - Use appropriate extinction coefficients for the antibody and payload to calculate a corrected average DAR from HIC data.- Optimize MS parameters for ADC analysis.- Ensure consistent sample handling and preparation across both analytical methods. |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound
This protocol outlines a general procedure for conjugating this compound to an antibody via partial reduction of interchain disulfide bonds.
1. Antibody Preparation: a. Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4). b. Adjust the antibody concentration to 5-10 mg/mL.
2. Antibody Reduction: a. Prepare a fresh stock solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP). b. Add TCEP to the antibody solution at a molar ratio of 2.5:1 (TCEP:antibody). This ratio may need to be optimized. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
3. Conjugation Reaction: a. Prepare a stock solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). b. Add the this compound solution to the reduced antibody at a desired molar excess (e.g., 4:1 linker-payload to antibody). c. Incubate the reaction at room temperature for 1-2 hours, protected from light.
4. Quenching and Purification: a. Quench the reaction by adding an excess of N-acetylcysteine. b. Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload and other small molecules.
Protocol 2: DAR Analysis by HIC-HPLC
1. Materials and Reagents:
- HIC Column: A column suitable for ADC analysis (e.g., a Butyl-NPR column).
- Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
- Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 (may contain 5-20% isopropanol (B130326) to aid elution of high DAR species).
2. Chromatographic Conditions:
- Flow Rate: 0.8 mL/min
- Column Temperature: 25°C
- Detection: UV at 280 nm
- Gradient:
- 0-5 min: 0% B
- 5-35 min: 0-100% B (linear gradient)
- 35-40 min: 100% B
- 40-45 min: 100-0% B
- 45-50 min: 0% B
3. Data Analysis: a. Integrate the peak areas for the unconjugated antibody and all DAR species. b. Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / Σ(% Peak Area of DARn) where 'n' is the number of conjugated this compound molecules for each peak.
Visualizations
Signaling and ADC Internalization Pathway
Caption: Workflow of this compound ADC internalization and mechanism of action.
Experimental Workflow for DAR Optimization
Caption: Iterative workflow for optimizing the DAR of a this compound ADC.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. ImmunoGen Presents Preclinical Data on IMGN151 at Virtual AACR Annual Meeting - BioSpace [biospace.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. Folate receptor 1 - Wikipedia [en.wikipedia.org]
preventing aggregation of DM21-L-G ADCs
Welcome to the technical support center for the DM21-L-G Antibody-Drug Conjugate (ADC). This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting aggregation issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound ADC and why is aggregation a concern?
This compound is an antibody-drug conjugate comprising a specific monoclonal antibody (DM21) linked to a potent cytotoxic payload (G) via a linker (L). Aggregation, the formation of multimeric ADC species, is a critical concern as it can impact the stability, efficacy, and safety of the therapeutic.[1] Aggregates can lead to reduced solubility, altered pharmacokinetic profiles, and potential immunogenicity.[1][2]
Q2: What are the primary causes of this compound ADC aggregation?
The aggregation of this compound ADC is often multifactorial, stemming from its complex structure. Key causes include:
-
Increased Hydrophobicity: The conjugation of the hydrophobic payload and linker to the antibody increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][3]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values generally correlate with an increased propensity for aggregation due to a greater number of hydrophobic moieties on the antibody surface.[1][4]
-
Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point of the antibody or inappropriate ionic strength, can lead to colloidal instability and aggregation.[3][5]
-
Environmental Stress: Exposure to elevated temperatures, mechanical stress (e.g., vigorous mixing), and multiple freeze-thaw cycles can induce conformational changes and subsequent aggregation.[6][7]
-
Presence of Co-solvents: Organic co-solvents, often used to dissolve the linker-payload during conjugation, can destabilize the antibody structure if not adequately removed.[3]
Q3: How can I detect and quantify aggregation in my this compound ADC samples?
Several analytical techniques can be employed to detect and quantify aggregation. The choice of method depends on the specific requirements of the analysis.
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying soluble aggregates based on their hydrodynamic volume.[1]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of a wide range of aggregate sizes in a sample.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species based on their surface hydrophobicity, which can be indicative of aggregation propensity.[8]
Troubleshooting Guides
Issue 1: Immediate Aggregation Post-Conjugation
Symptoms:
-
Visible precipitation or turbidity in the ADC solution immediately after the conjugation reaction.
-
A large high molecular weight (HMW) peak observed in SEC analysis of the crude conjugation mixture.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Step |
| High final concentration of organic co-solvent (e.g., DMSO). | Ensure the final concentration of the co-solvent is minimized (ideally <5% v/v). Perform a buffer exchange step immediately after conjugation to remove the co-solvent. |
| pH of the conjugation buffer is near the antibody's isoelectric point (pI). | Adjust the pH of the conjugation buffer to be at least 1-2 units away from the pI of the DM21 antibody.[3] |
| High Drug-to-Antibody Ratio (DAR). | Optimize the conjugation reaction to achieve a lower, more controlled DAR. This may involve adjusting the molar ratio of the linker-payload to the antibody.[1] |
| Antibody-antibody interactions during conjugation. | Consider immobilizing the DM21 antibody on a solid support (e.g., affinity resin) during the conjugation process to prevent intermolecular interactions.[3] |
Issue 2: Gradual Aggregation During Storage
Symptoms:
-
Increase in the HMW peak in SEC over time when storing the purified this compound ADC.
-
Development of slight turbidity or opalescence in the stored solution.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Step |
| Suboptimal buffer formulation. | Screen different buffer systems to find the optimal pH and ionic strength for long-term stability.[] Citrate or histidine buffers are often good starting points for antibody formulations. |
| Lack of stabilizing excipients. | Incorporate stabilizers such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or surfactants (e.g., polysorbate 20 or 80) into the formulation.[] |
| Inappropriate storage temperature. | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles, as this can accelerate aggregation.[10] For long-term storage, consider lyophilization. |
| Headspace interactions and surface adsorption. | For liquid formulations, minimize the headspace in storage vials. The inclusion of a surfactant like polysorbate 80 can help prevent surface-induced aggregation. |
Experimental Protocols
Protocol 1: Screening of Formulation Buffers for this compound ADC Stability
Objective: To identify a buffer system that minimizes the aggregation of this compound ADC over time.
Methodology:
-
Prepare a stock solution of purified this compound ADC at a concentration of 10 mg/mL in a baseline buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Perform buffer exchange on aliquots of the ADC stock solution into a panel of test buffers with varying pH and excipients. (See Table 1 for examples).
-
Adjust the final concentration of each sample to 5 mg/mL.
-
Filter each sample through a 0.22 µm sterile filter.
-
Take an initial (T=0) sample from each formulation for SEC analysis to determine the initial percentage of high molecular weight (HMW) species.
-
Store the remaining samples at both 4°C and 25°C.
-
Analyze samples by SEC at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks) to monitor the change in the percentage of HMW species.
Table 1: Example Formulation Buffer Screening Panel
| Formulation ID | Buffer (50 mM) | pH | Excipients |
| F1 | Sodium Phosphate | 7.4 | None |
| F2 | Sodium Citrate | 6.0 | None |
| F3 | Histidine | 6.5 | None |
| F4 | Sodium Citrate | 6.0 | 5% Sucrose |
| F5 | Histidine | 6.5 | 5% Sucrose |
| F6 | Sodium Citrate | 6.0 | 5% Sucrose, 0.02% Polysorbate 80 |
| F7 | Histidine | 6.5 | 5% Sucrose, 0.02% Polysorbate 80 |
Protocol 2: Analysis of this compound ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, high molecular weight (HMW), and low molecular weight (LMW) species in a this compound ADC sample.
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate the peak areas for the HMW species, monomer, and LMW species. Calculate the percentage of each species relative to the total peak area.
Visualizations
Caption: A logical workflow for preventing and troubleshooting this compound ADC aggregation.
Caption: A diagram illustrating the key intrinsic and extrinsic factors that contribute to the aggregation of this compound ADC.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 10. cellmosaic.com [cellmosaic.com]
addressing stability issues with DM21-L-G conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and other common challenges encountered during experiments with DM21-L-G antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the components of a this compound conjugate?
A this compound conjugate consists of three main components:
-
DM21: A next-generation maytansinoid payload that induces cell death by disrupting microtubules.[1][2]
-
L (Linker): A highly stable tripeptide linker designed to connect the DM21 payload to the antibody.[1][2][3] In the context of the well-characterized ADC IMGC936, this is an L-Ala-D-Ala-L-Ala peptide.[4]
-
G (Antibody): A monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells.
Q2: What is the rationale behind using a tripeptide linker in this compound conjugates?
The tripeptide linker is designed to provide high stability in circulation, minimizing the premature release of the cytotoxic DM21 payload.[1][2][3] This enhanced stability is intended to improve the therapeutic window by reducing off-target toxicities.[3] Once the ADC is internalized by the target cell, the linker is designed to be cleaved by intracellular proteases, releasing the active maytansinoid metabolite.[3]
Q3: I am observing premature payload release from my this compound conjugate. What could be the cause?
While the tripeptide linker is designed for high stability, premature payload release can still occur. Potential causes include:
-
Suboptimal Conjugation Chemistry: Incomplete or inefficient conjugation can lead to a heterogeneous mixture of ADC species, some of which may be less stable.
-
Enzymatic Degradation in Plasma: Although designed to be stable, some level of susceptibility to plasma enzymes may exist, leading to slow deconjugation over time.[3]
-
Instability of the Thiol-Maleimide Linkage (if applicable): If a maleimide-based conjugation strategy was used to attach the linker to the antibody, the resulting thioether bond can be susceptible to reversal, especially in the presence of free thiols in plasma.[5]
Q4: My this compound conjugate is showing signs of aggregation. What are the likely causes and how can I mitigate this?
Aggregation is a common issue with ADCs, often driven by the hydrophobicity of the payload and alterations to the antibody structure during conjugation.[6]
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic DM21 molecules per antibody can increase the propensity for aggregation.[7]
-
Suboptimal Formulation: The buffer composition, pH, and presence of excipients can significantly impact ADC stability and aggregation.
-
Storage Conditions: Freeze-thaw cycles and exposure to elevated temperatures can induce aggregation.
Mitigation Strategies:
-
Optimize DAR: Aim for a lower, more homogeneous DAR during conjugation.
-
Formulation Development: Screen different buffer systems and excipients to find conditions that minimize aggregation.
-
Controlled Storage: Store the conjugate at recommended temperatures and avoid repeated freeze-thaw cycles.
Q5: What happened to IMGC936, the clinical ADC that utilized a this compound construct?
The clinical development of IMGC936, an ADAM9-targeting ADC with a this compound payload, was discontinued.[8][9] Phase 1 clinical trial results did not meet the pre-established safety and efficacy benchmarks.[8][9] Researchers should be aware of this outcome as it may provide context for their own investigations with similar constructs.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency and/or Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps |
| Inefficient Antibody Reduction (for thiol-based conjugation) | - Ensure complete reduction of interchain disulfide bonds using an appropriate concentration of reducing agent (e.g., TCEP).- Optimize reaction time and temperature for the reduction step.- Purify the antibody after reduction to remove excess reducing agent before adding the this compound linker-payload. |
| Poor Solubility of this compound Linker-Payload | - Introduce a small amount of a compatible organic co-solvent (e.g., DMSO) to the conjugation reaction to improve solubility. Be cautious as high concentrations can denature the antibody. |
| Suboptimal Reaction Conditions | - Optimize the pH of the conjugation buffer for the specific chemistry being used.- Vary the molar ratio of the this compound linker-payload to the antibody.- Optimize the reaction time and temperature. |
| Inaccessible Conjugation Sites on the Antibody | - Consider using site-specific conjugation techniques to target more accessible and reactive sites on the antibody. |
Issue 2: ADC Instability and Payload Loss in Plasma
| Potential Cause | Troubleshooting Steps |
| Linker Instability | - Characterize the stability of the ADC in plasma from different species (e.g., mouse, rat, human) as enzymatic activity can vary.[3] - Compare the stability of your this compound conjugate to an ADC with a non-cleavable linker to assess the contribution of the linker to instability.[5] |
| Thiol-Maleimide Exchange (if applicable) | - If using maleimide (B117702) chemistry, consider alternative conjugation strategies that form more stable linkages. |
| Payload Metabolism | - Use mass spectrometry to identify and quantify free payload and its metabolites in plasma over time.[10] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Incubation: Incubate the this compound conjugate at a defined concentration in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins (e.g., with acetonitrile) to separate the ADC from free payload.
-
Analysis:
-
Quantify Free Payload: Analyze the supernatant using LC-MS/MS to determine the concentration of released DM21.
-
Determine Average DAR: Analyze the ADC fraction using techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) to measure the change in average DAR over time.[11]
-
Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Mobile Phase: Prepare an appropriate mobile phase, typically a buffered saline solution (e.g., PBS).
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound conjugate to a suitable concentration in the mobile phase.
-
Injection and Analysis: Inject the sample onto the SEC column and monitor the elution profile using UV detection (e.g., at 280 nm).
-
Data Interpretation: Quantify the percentage of high molecular weight species (aggregates), monomer, and fragments by integrating the peak areas.
Visualizations
Caption: Workflow for this compound conjugate synthesis, characterization, and stability assessment.
Caption: Cellular uptake and mechanism of action for a this compound ADC.
References
- 1. Targeting ADAM9 with IMGC936: A Promising Anti-Tumor Strategy [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. ADAM9: Overview & Clinical Research Progress-DIMA BIOTECH [dimabio.com]
- 10. mdpi.com [mdpi.com]
- 11. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing the Bystander Effect of DM21-L-G Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM21-L-G Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you enhance and troubleshoot the bystander effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of ADCs, and why is it important for this compound ADCs?
The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) cancer cells but also neighboring antigen-negative (Ag-) cells. This phenomenon is critical for therapeutic efficacy, especially in heterogeneous tumors where antigen expression can be varied or low. For an ADC utilizing the this compound drug-linker, which contains a potent maytansinoid payload, a robust bystander effect can significantly broaden its anti-tumor activity. The mechanism relies on the release of the cytotoxic payload from the target cell and its diffusion to adjacent cells.
Q2: What are the key molecular characteristics of the this compound drug-linker that contribute to its bystander effect?
The bystander effect of an ADC is largely determined by the properties of its linker and payload. DM21 is a maytansinoid derivative. Key factors for a potent bystander effect include:
-
Cleavable Linker: The "L" in this compound likely signifies a cleavable linker. Cleavable linkers, such as peptide or disulfide linkers, are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell. This release is essential for the payload to diffuse to neighboring cells.
-
Payload Permeability: The maytansinoid payload must be able to cross cell membranes to affect adjacent cells. Physicochemical properties like lipophilicity and charge at physiological pH play a crucial role in this process. Neutral, more lipophilic molecules tend to have better membrane permeability.
Q3: How does the Drug-to-Antibody Ratio (DAR) of my this compound ADC influence the bystander effect?
The Drug-to-Antibody Ratio (DAR) is a critical parameter that can influence the efficacy and safety of an ADC.
-
Higher DAR: A higher DAR can lead to a greater concentration of the maytansinoid payload delivered to the target cell, potentially increasing the amount of payload available for diffusion and enhancing the bystander effect.
-
Very High DAR: However, excessively high DARs (e.g., >8) can lead to faster clearance of the ADC from circulation and may negatively impact its therapeutic index. Finding the optimal DAR is key to balancing efficacy, including the bystander effect, with safety.
Troubleshooting Guide
This guide addresses common issues encountered during the evaluation of the bystander effect of this compound ADCs.
| Problem | Possible Causes | Recommended Solutions |
| No or Weak Bystander Effect Observed in Co-culture Assay | 1. Inefficient Payload Release: The linker may not be efficiently cleaved in the target cells. 2. Low Payload Permeability: The released maytansinoid payload may have poor membrane permeability. 3. Insufficient ADC Concentration: The concentration of the ADC may be too low to kill a sufficient number of target cells to generate a bystander effect. 4. Inappropriate Ratio of Target to Bystander Cells: The proportion of antigen-positive cells might be too low. 5. Short Co-culture Duration: The incubation time may not be sufficient for the payload to be released and diffuse. | 1. Verify Linker Cleavage: Confirm linker cleavage using mass spectrometry-based methods to analyze the released payload from ADC-treated target cells. Consider using a linker with different cleavage properties if necessary. 2. Assess Payload Permeability: Evaluate the lipophilicity of the released payload. If permeability is a concern, modifications to the payload structure might be necessary, though this is an advanced drug design consideration. 3. Optimize ADC Concentration: Perform a dose-response experiment on the antigen-positive cells alone to determine the optimal concentration that induces significant cell death. 4. Vary Cell Ratios: Test different ratios of antigen-positive to antigen-negative cells (e.g., 1:1, 3:1, 1:3) to find the optimal condition for observing the bystander effect. 5. Extend Incubation Time: Conduct a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal duration for the bystander effect to manifest. |
| High Variability in Bystander Killing Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of antigen-positive and antigen-negative cells. 2. Cell Clumping: Cells not forming a uniform monolayer can affect payload diffusion. 3. Edge Effects in Multi-well Plates: Evaporation in the outer wells can concentrate the ADC and affect cell viability. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a consistent ratio in each well. 2. Optimize Seeding Density: Adjust the cell seeding density to prevent overcrowding and clumping. 3. Mitigate Edge Effects: Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier. |
| Bystander Effect Observed In Vitro but Not In Vivo | 1. Pharmacokinetics (PK) of the ADC: The ADC may be cleared too rapidly in vivo, preventing sufficient accumulation in the tumor. 2. Tumor Microenvironment (TME): The dense extracellular matrix and high interstitial fluid pressure in solid tumors can limit payload diffusion. 3. Payload Metabolism: The released payload may be rapidly metabolized or effluxed by cells in the in vivo setting. | 1. Characterize ADC PK: Perform pharmacokinetic studies to determine the half-life and tumor accumulation of the ADC. Linker or antibody engineering may be required to improve PK. 2. Evaluate Payload Diffusion in 3D Models: Use 3D spheroid co-culture models to better mimic the in vivo TME and assess payload penetration. 3. Investigate Payload Stability: Assess the stability of the released payload in plasma and tumor homogenates. |
Quantitative Data Summary
Table 1: Comparison of Physicochemical Properties and Bystander Potential of Common ADC Payloads
| Payload Class | Example Payload | Lipophilicity (LogP) | Membrane Permeability | Bystander Effect Potential |
| Maytansinoid | DM1 (charged metabolite) | Low | Low | Low to Moderate |
| Maytansinoid | DM4 (S-methyl-DM4) | High | High | High |
| Auristatin | MMAE | Moderate | High | High |
| Auristatin | MMAF (charged) | Low | Low | Low |
Note: The bystander potential is a qualitative assessment based on physicochemical properties and published data. Actual performance may vary depending on the specific ADC construct and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Assay
This assay evaluates the ability of a this compound ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line expressing the target of your ADC.
-
Antigen-negative (Ag-) cell line that is sensitive to the maytansinoid payload. Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a dilution series of your this compound ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
Include an isotype control ADC.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Use flow cytometry or high-content imaging to quantify the number of viable GFP-positive (Ag-) cells.
-
Calculate the percentage of bystander cell killing by comparing the number of viable Ag- cells in the co-culture treated with the ADC to the number of viable Ag- cells in the untreated co-culture control.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by soluble factors released from the target cells.
Methodology:
-
Generation of Conditioned Medium:
-
Seed the Ag+ cells and treat them with the this compound ADC at a cytotoxic concentration for 48-72 hours.
-
Collect the supernatant (conditioned medium) and filter it to remove any detached cells.
-
-
Treatment of Bystander Cells:
-
Seed the Ag- cells in a separate 96-well plate.
-
Add the conditioned medium to the Ag- cells. Include conditioned medium from untreated Ag+ cells as a control.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect mediated by soluble factors.
-
Visualizations
Caption: Mechanism of this compound ADC bystander effect.
Technical Support Center: Overcoming Multidrug Resistance with DM21-L-G
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM21-L-G, a next-generation maytansinoid payload-linker conjugate designed for the development of potent Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming multidrug resistance (MDR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it contribute to overcoming multidrug resistance?
A: DM21 is a next-generation linker-payload that combines a highly potent maytansinoid microtubule-disrupting payload (a derivative of maytansine) with a stable tripeptide linker.[1][2][3] When conjugated to an antibody to form an ADC, this compound offers several mechanisms to combat multidrug resistance:
-
Potent Cytotoxicity: Maytansinoids are powerful anti-mitotic agents that inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[4] This high potency is crucial for killing cancer cells, even those that have developed resistance to other chemotherapeutic agents.
-
Bystander Killing Effect: DM21 is designed to be membrane-permeable upon release within the target cell. This allows the cytotoxic payload to diffuse into and kill adjacent, antigen-negative tumor cells.[5][6][7][8] This "bystander effect" is a key strategy to overcome resistance caused by tumor heterogeneity, where not all cancer cells express the target antigen.
-
Stable Linker Technology: DM21 is conjugated via a stable peptide linker, which is designed to be cleaved by intracellular proteases.[1][2][3][6][9] This stability in circulation minimizes premature release of the payload, reducing systemic toxicity and ensuring that the cytotoxic agent is delivered specifically to the tumor microenvironment.[10]
Q2: Can DM21-based ADCs be affected by P-glycoprotein (MDR1) efflux pumps?
A: Yes, maytansinoids, the payload of DM21, can be substrates for the P-glycoprotein (MDR1/ABCB1) efflux pump, a common mechanism of multidrug resistance.[11][12][13] Overexpression of MDR1 can lead to the active removal of the cytotoxic payload from the cancer cell, reducing its intracellular concentration and thus its efficacy. However, the design of the linker can influence susceptibility to MDR1-mediated efflux. Studies have shown that using hydrophilic linkers can result in metabolites that are poorer substrates for MDR1, thereby helping to bypass this resistance mechanism.[11][12][14] While the specific composition of the DM21 tripeptide linker is proprietary, its design as a "next-generation" linker suggests that it may incorporate features to mitigate MDR1-mediated resistance.
Q3: What are the key differences between DM21 and other maytansinoid payloads like DM1 and DM4?
A: DM21 is considered a next-generation maytansinoid payload. While DM1 and DM4 are also potent microtubule inhibitors, DM21 is designed to have enhanced properties. Preclinical data suggests that ADCs constructed with DM21 exhibit greater bystander killing activity compared to those made with DM4.[8][9] This enhanced bystander effect is a significant advantage in treating heterogeneous tumors.
Q4: What are some common causes of inconsistent IC50 values in our in vitro cytotoxicity assays with DM21-based ADCs?
A: Inconsistent IC50 values are a frequent issue in ADC experiments. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Ensure your target cell lines are healthy, in the exponential growth phase, and within a low passage number range to maintain consistent antigen expression and sensitivity.
-
ADC Aggregation: ADCs can be prone to aggregation, which can impact their potency. Visually inspect your ADC solution for precipitates before use and consider characterizing its aggregation state.
-
Assay Timing: As maytansinoids are anti-mitotic agents, the timing of your assay is critical. The cytotoxic effect is dependent on cells entering mitosis.
-
Inconsistent Seeding Density: Ensure a consistent number of cells are seeded in each well, as this can affect the final cell viability readout.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with this compound and derived ADCs.
Problem 1: Low Potency of DM21-based ADC in a Known Target-Positive Cell Line
| Potential Cause | Troubleshooting Step | Recommended Action |
| Reduced Target Antigen Expression | Verify antigen expression levels. | Use flow cytometry or Western blot to confirm high expression of the target antigen on your cell line. Compare with a reference cell line if possible. |
| Inefficient ADC Internalization | Assess ADC internalization. | Perform an internalization assay using a fluorescently labeled version of your antibody or ADC to confirm it is being taken up by the cells. |
| Impaired Linker Cleavage | Evaluate lysosomal function. | Ensure the cell line has normal lysosomal function, as the peptide linker of DM21 requires cleavage by lysosomal proteases. |
| MDR1 Efflux Pump Activity | Test for MDR1 expression and activity. | Use RT-qPCR or Western blot to check for MDR1 expression. Perform a functional assay with a known MDR1 substrate (e.g., rhodamine 123) to assess efflux activity. Consider co-incubation with an MDR1 inhibitor as a control. |
| ADC Integrity and Aggregation | Check the quality of your ADC. | Analyze your ADC by size-exclusion chromatography (SEC-HPLC) to check for aggregation and by mass spectrometry to confirm the drug-to-antibody ratio (DAR). |
Problem 2: High Background Toxicity in Target-Negative Cells
| Potential Cause | Troubleshooting Step | Recommended Action |
| Unstable Linker | Assess ADC stability in culture medium. | Incubate the ADC in your cell culture medium for the duration of your assay and then analyze the supernatant for the presence of free payload using LC-MS/MS. |
| Non-specific Uptake | Evaluate non-specific binding. | Include an isotype control ADC (an antibody that does not bind to the target cells but has the same linker-payload) in your experiment to determine the level of non-specific toxicity. |
| "Off-Target" Toxicity of the Payload | Titrate the ADC concentration. | Perform a dose-response curve to determine the concentration at which non-specific toxicity becomes apparent. |
Quantitative Data Summary
The following tables summarize preclinical data for ADCs utilizing the DM21 payload.
Table 1: In Vitro Cytotoxicity of IMGC936 (ADAM9-targeting ADC with DM21)
| Cell Line | Cancer Type | ADAM9 Expression | IC50 (nM) |
| NCI-H292 | Non-Small Cell Lung | High | ~1 |
| NCI-H1703 | Non-Small Cell Lung | High | ~10 |
| Calu-3 | Non-Small Cell Lung | Moderate | ~100 |
| DLD-1 | Colorectal | High | ~1 |
Data compiled from preclinical studies of IMGC936.[5]
Table 2: In Vitro Activity of IMGN151 (FRα-targeting ADC with DM21)
| Cell Line | FRα Expression | IMGN151 Activity |
| KB | High | Similar activity to comparator ADC |
| Various FRα-medium cell lines | Medium | Up to 200 times more active than comparator ADC |
This table highlights the potent activity of IMGN151 in cells with medium antigen expression, a key feature for overcoming resistance due to heterogeneous antigen levels.[15]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to determine the IC50 of a DM21-based ADC.
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
DM21-based ADC and isotype control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of your DM21-based ADC and the isotype control ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for several cell divisions (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the logarithm of the ADC concentration to determine the IC50 value.[4][16]
Protocol 2: Bystander Effect Co-culture Assay
This protocol is designed to assess the bystander killing activity of a DM21-based ADC.
Materials:
-
Target-positive cell line
-
Target-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
DM21-based ADC
-
96-well cell culture plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed a co-culture of the target-positive and GFP-expressing target-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate. Include control wells with only the target-negative cells. Incubate overnight.
-
ADC Treatment: Add serial dilutions of the DM21-based ADC to the co-culture wells and the target-negative only wells.
-
Incubation: Incubate the plate for 72-96 hours.
-
Data Acquisition: Image the wells using a fluorescence microscope to count the number of viable GFP-expressing cells.
-
Data Analysis: Compare the viability of the GFP-expressing target-negative cells in the co-culture setting to their viability when cultured alone. A significant decrease in the viability of the target-negative cells in the co-culture indicates a bystander effect.[8][12][17]
Visualizations
Caption: Signaling pathway of DM21-based ADC action and resistance.
Caption: Experimental workflow for DM21-based ADC evaluation.
Caption: Logical relationship for overcoming MDR with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Study Details Page [abbvieclinicaltrials.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. macrogenics.com [macrogenics.com]
- 6. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining DM21-L-G ADC Purification Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the antibody-drug conjugate (ADC) DM21-L-G. The DM21 payload is a maytansinoid derivative, which imparts significant hydrophobicity to the ADC, presenting unique challenges during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADC?
A1: The primary challenges stem from the heterogeneity of the conjugation reaction and the physicochemical properties of the ADC. Key issues include:
-
Removal of unconjugated antibody: Ensuring the final product is free of naked antibodies that have no cytotoxic payload.
-
Elimination of free drug-linker: Removing residual, highly cytotoxic this compound that has not conjugated to the antibody.[1][2][3]
-
Separation of different Drug-to-Antibody Ratio (DAR) species: The conjugation process results in a mixture of ADCs with varying numbers of drug molecules per antibody (e.g., DAR 0, 2, 4, 6, 8). Achieving a homogenous or defined DAR distribution is critical for efficacy and safety.[4][][6]
-
Product aggregation: The hydrophobic nature of the DM21 payload can lead to ADC aggregation, which can impact product stability, efficacy, and immunogenicity.[7][8]
-
Process-related impurities: Removal of solvents, reagents, and host cell proteins from the final product.
Q2: Which chromatography techniques are most suitable for this compound ADC purification?
A2: A multi-step chromatography approach is typically required. The most common and effective techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for separating ADC species with different DAR values due to the increased hydrophobicity with each conjugated drug molecule.[4][9][10][11][12]
-
Size Exclusion Chromatography (SEC): SEC is effective for removing aggregates and separating the ADC from smaller molecules like free drug-linker.[][8][13]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge differences and can be used to remove unconjugated antibody and other charge variants.[][14]
Q3: How is the Drug-to-Antibody Ratio (DAR) of this compound ADC determined?
A3: Several methods can be used to determine the average DAR and the distribution of different DAR species:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a primary method for analyzing DAR distribution. The weighted average DAR can be calculated from the peak areas of the different species.[4][10][15]
-
UV-Vis Spectrophotometry: This is a simpler method for determining the average DAR but does not provide information on the distribution of different DAR species.[4][10][15][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the DAR and the distribution of drug-loaded species.[15][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for detailed DAR analysis.[15]
Troubleshooting Guides
Issue 1: Low Yield After HIC Purification
Possible Causes:
-
Precipitation during sample loading: High salt concentrations in the HIC loading buffer can cause the hydrophobic this compound ADC to precipitate.
-
Irreversible binding to the column: The ADC may be too hydrophobic for the selected HIC resin, leading to very strong binding and poor recovery.[17]
-
Inappropriate elution conditions: The gradient may be too steep, or the final salt concentration may be too high to elute all ADC species.
Troubleshooting Steps:
-
Optimize Salt Concentration in Loading Buffer:
-
Perform a solubility screening by titrating the ADC sample with the high-salt mobile phase to determine the maximum salt concentration that maintains ADC solubility.[9]
-
Consider using a lower initial salt concentration for binding.
-
-
Select a Less Hydrophobic HIC Resin:
-
If recovery is consistently low, switch to a resin with a less hydrophobic ligand (e.g., from Phenyl to Butyl or from Butyl to Ether).[17]
-
-
Modify the Elution Gradient:
-
Decrease the slope of the salt gradient to improve the separation and elution of different DAR species.
-
Ensure the gradient ends with a completely salt-free mobile phase to elute the most hydrophobic species.[18]
-
Consider adding a mild organic modifier (e.g., isopropanol) to the elution buffer to disrupt strong hydrophobic interactions, but be cautious as this can denature the antibody.
-
Issue 2: Poor Resolution of DAR Species in HIC
Possible Causes:
-
Inappropriate HIC resin: The selectivity of the resin may not be suitable for the specific ADC.
-
Suboptimal gradient slope: A steep gradient can lead to co-elution of different DAR species.
-
Incorrect salt type: The type of salt used in the mobile phase can affect selectivity.
Troubleshooting Steps:
-
Screen Different HIC Resins:
-
Test a variety of HIC resins with different ligands (e.g., Phenyl, Butyl, Ether) to find the one with the best selectivity for your this compound ADC.
-
-
Optimize the Elution Gradient:
-
Decrease the gradient slope to improve the separation between peaks corresponding to different DAR values. A shallower gradient increases the resolution.[19]
-
-
Evaluate Different Salt Types:
-
While ammonium (B1175870) sulfate (B86663) is commonly used, other salts like sodium chloride or sodium acetate (B1210297) can alter the selectivity of the separation.[20]
-
Issue 3: Presence of Aggregates in the Final Product
Possible Causes:
-
Hydrophobic interactions: The DM21 payload increases the hydrophobicity of the ADC, promoting self-association and aggregation.[8]
-
Buffer conditions: Suboptimal pH or high salt concentrations can induce aggregation.
-
Ineffective SEC purification: The SEC column may be overloaded, or the resolution may be insufficient to separate monomers from aggregates.
Troubleshooting Steps:
-
Optimize Formulation Buffer:
-
Screen different buffer compositions (pH, excipients) to find conditions that minimize aggregation. Surfactants like polysorbate 20 or 80 can be included to reduce hydrophobic interactions.
-
-
Refine SEC Protocol:
-
Ensure the sample loading volume is appropriate for the column size to avoid overloading.
-
Select an SEC column with the appropriate pore size for separating ADC monomers from dimers and higher-order aggregates.
-
Optimize the flow rate; a lower flow rate can sometimes improve resolution.
-
Issue 4: Incomplete Removal of Free this compound Drug-Linker
Possible Causes:
-
Insufficient resolution in SEC: The molecular weight difference between the ADC and the free drug-linker is large, but overloading the column can lead to contamination.
-
Adsorption of free drug to the ADC: The hydrophobic free drug may non-covalently associate with the ADC.
-
Ineffective diafiltration: Tangential flow filtration (TFF) or diafiltration may not have been performed for a sufficient number of diavolumes to completely remove the small molecule.[21]
Troubleshooting Steps:
-
Optimize the SEC Step:
-
Use a desalting column or a size-exclusion column to separate the large ADC from the small free drug-linker. Ensure the column is not overloaded.
-
-
Incorporate a Diafiltration Step:
-
Consider a Reversed-Phase Chromatography Step:
-
For removal of residual hydrophobic free drug, a reversed-phase chromatography step can be effective, though conditions must be carefully optimized to avoid denaturing the ADC.[24]
-
Data Presentation
Table 1: Comparison of Common Chromatography Techniques for ADC Purification
| Feature | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) |
| Primary Application | DAR species separation | Aggregate and free drug removal | Unconjugated antibody and charge variant removal |
| Separation Principle | Hydrophobicity | Molecular Size | Surface Charge |
| Typical Mobile Phase | High to low salt gradient | Isocratic buffer | pH or salt gradient |
| Potential Issues | Low yield, poor resolution | Aggregation, low capacity | Co-elution of species with similar charge |
Table 2: Typical HIC Mobile Phase Compositions
| Component | Mobile Phase A (Binding) | Mobile Phase B (Elution) |
| Buffer | 25 mM Sodium Phosphate | 25 mM Sodium Phosphate |
| Salt | 1.0 - 2.0 M Ammonium Sulfate | No Salt |
| pH | 6.5 - 7.5 | 6.5 - 7.5 |
Experimental Protocols
Protocol 1: HIC for DAR Species Separation
-
Column: Phenyl or Butyl HIC column.
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
Equilibration: Equilibrate the column with 5 column volumes (CV) of 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration of 1.5 M.
-
Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with 5 CV of 100% Mobile Phase A.
-
Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 30 CV.
-
Regeneration: Wash the column with 5 CV of 100% Mobile Phase B, followed by a sanitization step (e.g., 0.5 N NaOH) and storage in 20% ethanol.[9]
Protocol 2: SEC for Aggregate Removal
-
Column: SEC column with a suitable molecular weight range for monoclonal antibodies.
-
Mobile Phase: Phosphate-buffered saline (PBS) or other suitable neutral pH buffer.
-
Flow Rate: Set a flow rate that ensures good resolution between monomer and aggregate peaks.
-
Equilibration: Equilibrate the column with at least 2 CV of the mobile phase.
-
Sample Loading: Inject a sample volume that is typically 1-2% of the total column volume.
-
Elution: Perform an isocratic elution with the mobile phase for 1.5 CV.
-
Analysis: Monitor the eluate at 280 nm. The aggregate will elute first, followed by the monomer, and then any smaller fragments.
Visualizations
Caption: A typical multi-step workflow for the purification of this compound ADC.
Caption: Troubleshooting decision tree for HIC purification of this compound ADC.
References
- 1. agilent.com [agilent.com]
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacompass.com [pharmacompass.com]
- 7. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 8. agilent.com [agilent.com]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 17. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. WO2019016070A1 - Removal of unbound drug after antibody drug conjugate coupling - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. lonza.com [lonza.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of DM21-L-G Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) featuring the DM21-L-G payload-linker system. Through a comparative approach, we evaluate its performance against other ADC platforms, supported by experimental data and detailed methodologies. This document is intended to inform researchers and drug development professionals on the cytotoxic potential and mechanistic attributes of this compound ADCs.
Executive Summary
The this compound drug-linker represents a next-generation maytansinoid-based platform for ADCs. DM21, a highly potent microtubule-disrupting agent, is conjugated to a monoclonal antibody via a stable, cleavable peptide linker. Preclinical data suggests that ADCs constructed with DM21 exhibit potent anti-tumor activity. A key feature of DM21-based ADCs is their enhanced "bystander effect," the ability to kill neighboring antigen-negative tumor cells, which is a significant advantage in treating heterogeneous tumors. This guide will delve into the specifics of its in vitro performance, comparing it with other maytansinoid-based ADCs.
Data Presentation: Comparative In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of a notable this compound ADC, IMGN151, in comparison to an ADC utilizing the DM4 payload, mirvetuximab soravtansine. While specific IC50 values for IMGN151 are not publicly available, qualitative data from preclinical studies provides a strong indication of its enhanced potency, particularly in cell lines with moderate antigen expression.
| ADC Platform | Target Antigen | Payload | Cell Lines | In Vitro Cytotoxicity Comparison | Reference |
| IMGN151 (this compound ADC) | Folate Receptor Alpha (FRα) | DM21 | FRα-medium expressing cancer cell lines | Up to 200 times more active than mirvetuximab soravtansine. | [1] |
| Mirvetuximab Soravtansine | Folate Receptor Alpha (FRα) | DM4 | FRα-high expressing ovarian cancer cell lines | Potent cytotoxic activity with IC50 values in the nanomolar range. | [2][3][4] |
| chKTI-DM21 | Non-targeting | DM21 | N/A (Preclinical toxicity study) | Well-tolerated in cynomolgus monkeys.[5] | [5] |
Note: The direct comparison of IC50 values is dependent on the specific antibody, linker, cell line, and assay conditions. The data presented for IMGN151 highlights its significantly increased potency in FRα-medium expressing cells, a key advantage for this next-generation ADC.
Experimental Protocols
In Vitro Cytotoxicity Assay (Monoculture) - MTT Method
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
Target cancer cell lines (e.g., antigen-positive and antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC and comparator ADCs
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors like maytansinoids).[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration (log scale) and determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic curve).[6]
Bystander Effect Assay (Co-culture)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[6][7][8]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for distinct identification.
-
Complete cell culture medium.
-
This compound ADC and comparator ADCs.
-
96-well microplates (black-walled for fluorescence measurements).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). The total cell density should be optimized for the assay duration.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.
-
Incubation: Incubate the plate for 96-144 hours.
-
Viability Assessment of Ag- cells:
-
Fluorescence Plate Reader: Measure the fluorescence intensity of the GFP-expressing Ag- cells. A decrease in fluorescence indicates cell death.
-
Flow Cytometry: Harvest the cells and stain with a viability dye (e.g., Propidium Iodide). Gate on the GFP-positive population to determine the percentage of viable Ag- cells.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[6]
Mandatory Visualization
Signaling Pathway of Maytansinoid-Based ADC Cytotoxicity
Caption: Mechanism of action for a maytansinoid-based ADC leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity and Bystander Effect Validation
Caption: Workflow for evaluating in vitro cytotoxicity and bystander effect of ADCs.
Logical Relationship of the Bystander Effect
Caption: The bystander effect mechanism of this compound ADCs in a mixed cell population.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirvetuximab Soravtansine Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Comparative Guide to DM21-L-G and DM4 Antibody-Drug Conjugates in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapies in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the various payloads utilized, maytansinoids have demonstrated significant clinical activity. This guide provides an objective comparison of two prominent maytansinoid-based ADC platforms: those utilizing the next-generation DM21-L-G drug-linker and those employing the well-established DM4 payload.
Executive Summary
Both this compound and DM4 are potent microtubule-inhibiting maytansinoid payloads that induce cell cycle arrest and apoptosis. While ADCs developed with either payload demonstrate potent anti-tumor activity, key differences in their linker technology and resulting bystander effect lead to distinct efficacy profiles. Preclinical evidence suggests that this compound ADCs, with their stable peptide linker, offer an advantage in bystander cell killing compared to DM4 ADCs, which are often paired with disulfide linkers. This enhanced bystander effect may translate to improved efficacy in heterogenous tumors. However, the development of the this compound-containing ADC, IMGC936, was discontinued (B1498344) as it did not meet pre-established clinical safety and efficacy benchmarks, highlighting the complexities of translating preclinical advantages to the clinic.[1]
Mechanism of Action: Targeting the Microtubule Network
Both DM21 and DM4 payloads function as potent anti-mitotic agents. Upon internalization of the ADC by a target cancer cell, the cytotoxic payload is released and binds to tubulin, a critical component of microtubules.[2] This binding disrupts microtubule dynamics, inhibiting their polymerization and leading to a collapse of the microtubule network.[2] The disruption of this essential cellular machinery results in cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and programmed cell death.
Comparative Efficacy: In Vitro and In Vivo Studies
Direct head-to-head comparisons of this compound and DM4 ADCs using the same antibody and target are limited in publicly available literature. However, data from preclinical studies of different ADCs utilizing these payloads provide valuable insights into their relative performance.
In Vitro Cytotoxicity
Preclinical data suggests that DM21 and DM4 ADCs exhibit comparable direct cytotoxicity against antigen-positive cancer cells.[3] The potency of these ADCs is typically measured by their half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Cytotoxicity of DM21 and DM4-based ADCs
| ADC | Payload | Target | Cell Line | IC50 (nM) |
| IMGC936 | DM21 | ADAM9 | NCI-H1975 | 0.2 - 224 |
| IMGN151 | DM21 | FRα | FRα-medium cells | Up to 200x more active than IMGN853 |
| IMGN853 | DM4 derivative | FRα | FRα-high cells | Potent activity |
Note: Data is compiled from different studies and direct comparison should be made with caution.
A key differentiator observed in preclinical models is the enhanced bystander killing activity of DM21-based ADCs.[3] This phenomenon, where the released payload diffuses from the target cell to kill neighboring antigen-negative tumor cells, is attributed to the properties of the released metabolites from the stable tripeptide linker of DM21.[3]
In Vivo Antitumor Activity
In vivo studies using xenograft models have demonstrated the potent anti-tumor activity of both DM21 and DM4-based ADCs.
Table 2: In Vivo Efficacy of DM21 and DM4-based ADCs
| ADC | Payload | Target | Xenograft Model | Outcome |
| IMGC936 | DM21 | ADAM9 | CDX and PDX models | Potent, dose-dependent antitumor activity.[4][5] |
| IMGN151 | DM21 | FRα | Ovarian cancer xenografts | Complete regressions in high, medium, and low FRα expressing models.[6] |
| IMGN242 | DM4 | CanAg | Solid tumor xenografts | Phase I and II clinical trials initiated.[7][8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of ADCs.
References
- 1. In vitro cytotoxicity assay [bio-protocol.org]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to ADC Linkers: DM21-L-G vs. SMCC and SPDB
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker profoundly influences the stability, efficacy, and pharmacokinetic profile of the ADC. This guide provides a detailed comparison of three prominent linker technologies: the novel DM21-L-G linker, the non-cleavable SMCC linker, and the cleavable SPDB linker.
Linker Characteristics at a Glance
| Feature | This compound | SMCC | SPDB |
| Type | Cleavable (Peptide-based) | Non-cleavable | Cleavable (Disulfide-based) |
| Cleavage Mechanism | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) | Requires complete lysosomal degradation of the antibody | Reduction of disulfide bond in the high glutathione (B108866) environment of the cell |
| Payload Release | Intracellular | Intracellular | Intracellular |
| Bystander Effect | Yes (payload dependent) | No | Yes (payload dependent) |
| Known For | Enhanced stability and bystander activity | High plasma stability, predictable pharmacokinetics | Controlled, targeted payload release in reductive environments |
In-Depth Comparison of Linker Performance
This section summarizes key performance indicators for each linker type, drawing from available preclinical data. It is important to note that direct head-to-head studies for all three linkers under identical conditions are limited. The data for this compound is primarily derived from studies of the ADC IMGN151, which utilizes this linker technology.
Stability and Pharmacokinetics
The stability of the linker in systemic circulation is paramount to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.
| Parameter | This compound (in IMGN151) | SMCC | SPDB |
| Plasma Stability | High, described as a "stable cleavable peptide linker" | Very High, forms a stable thioether bond[1][2] | Moderate, susceptible to cleavage in reductive environments[3][4] |
| ADC Half-Life | Increased by 60 hours compared to a sulfo-SPDB-DM4 ADC (IMGN853)[2][5][6] | Contributes to a longer ADC half-life due to high stability[1] | Generally shorter than non-cleavable linkers |
| In Vivo Exposure | Increased by 40% compared to a sulfo-SPDB-DM4 ADC (IMGN853)[2][5][6] | Predictable pharmacokinetics due to stability[1] | Variable, dependent on in vivo reduction rates |
Conjugation Efficiency
The efficiency of the conjugation process impacts the homogeneity and manufacturability of the ADC. A key metric is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.
| Parameter | This compound | SMCC | SPDB |
| Typical DAR | Achieves a DAR of ~3.5 in IMGN151[2][5] | Can achieve a range of DARs, typically 3.5-4[7] | Can achieve a range of DARs, typically 3-4 |
| Conjugation Chemistry | Likely involves reaction of a maleimide (B117702) or other reactive group on the linker with cysteines or lysines on the antibody | Two-step process: NHS ester reacts with lysines, maleimide reacts with payload thiols[8][9] | NHS ester reacts with lysines, pyridyldithio group reacts with payload thiols |
| Homogeneity | Can produce ADCs with a controlled DAR | Can result in a heterogeneous mixture of ADC species[7] | Can result in a heterogeneous mixture of ADC species |
In Vitro and In Vivo Efficacy
The ultimate measure of a linker's performance is its contribution to the ADC's ability to kill cancer cells specifically and effectively.
| Parameter | This compound (in IMGN151) | SMCC | SPDB |
| In Vitro Cytotoxicity | Up to 200 times more active against certain FRα-medium cell lines compared to a sulfo-SPDB-DM4 ADC[2][5][6] | Effective, but lacks a bystander effect, making it more suitable for homogenous antigen expression[1] | Effective, with the potential for a bystander effect[3] |
| Bystander Killing | Stronger bystander killing activity observed compared to a sulfo-SPDB-DM4 ADC[2][5][6] | No bystander effect as the payload is released with a charged amino acid attached[3] | Can exhibit a bystander effect as the released payload can diffuse to neighboring cells[3] |
| In Vivo Antitumor Activity | Induced complete tumor regressions in xenograft models with a wide range of antigen expression[2][5][6] | Clinically validated efficacy (e.g., ado-trastuzumab emtansine)[10] | Demonstrated higher in vivo activity in a head-to-head comparison with an SMCC-based ADC in one study[11] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for understanding the functional differences between these linkers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
In Vivo Efficacy of DM21-L-G Antibody-Drug Conjugates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo performance of antibody-drug conjugates (ADCs) featuring the DM21-L-G linker-payload system against relevant alternatives, supported by experimental data.
This guide provides a detailed assessment of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the novel this compound linker-payload technology. The DM21 payload, a potent maytansinoid derivative, is designed for high potency and bystander killing activity. This is coupled with a stable, cleavable peptide linker (L-G). The performance of these next-generation ADCs is compared with alternative ADC formats, offering insights for researchers in the field of targeted cancer therapy.
Comparative In Vivo Efficacy of Folate Receptor Alpha (FRα)-Targeting ADCs: IMGN151 (DM21) vs. IMGN853 (DM4)
A key application of the DM21 linker-payload technology is in IMGN151, an ADC targeting Folate Receptor Alpha (FRα), a clinically validated target in ovarian and other epithelial cancers. A direct preclinical comparison was made with IMGN853 (Mirvetuximab Soravtansine), another anti-FRα ADC that utilizes the DM4 maytansinoid payload.
In preclinical studies, IMGN151, which incorporates the DM21 payload, demonstrated enhanced anti-tumor activity in xenograft models with varying levels of FRα expression.[1][2][3] Notably, in models with low to medium FRα expression, IMGN151 showed superior efficacy over IMGN853.[1] In xenografts with high FRα expression, IMGN151 achieved complete tumor regressions at well-tolerated doses.[1][2][3]
| ADC | Target | Payload | Linker | Xenograft Model | FRα Expression | Key In Vivo Efficacy Findings | Reference |
| IMGN151 | FRα | DM21 | Peptide (L-G) | Ovarian Cancer Xenografts | High, Medium, Low | Induced complete tumor regressions in high, medium, and low FRα expressing models. Demonstrated better activity than IMGN853 in low to medium FRα models. | [1][2][3] |
| IMGN853 (Mirvetuximab Soravtansine) | FRα | DM4 | sulfo-SPDB | Ovarian Cancer Xenografts | High | Showed potent anti-tumor effects in high FRα expressing models. |
Comparative In Vivo Efficacy of ADAM9-Targeting ADCs: IMGC936 (DM21) vs. MGC028 (Exatecan)
The versatility of the DM21 linker-payload is further highlighted in IMGC936, an ADC targeting ADAM9, a transmembrane protein overexpressed in various solid tumors. IMGC936 has shown potent and durable anti-tumor activity in both cell line-derived (CDX) and patient-derived (PDX) xenograft models. A relevant comparator for IMGC936 is MGC028, which also targets ADAM9 but utilizes a topoisomerase I inhibitor payload, exatecan. This comparison is particularly insightful as it highlights the impact of the payload on the therapeutic window, with MGC028 being developed to mitigate the ocular toxicities associated with maytansinoid payloads like DM21.
Preclinical data for IMGC936 demonstrated significant anti-tumor activity, including complete and durable remissions in a non-small cell lung cancer model.[4] MGC028 also exhibited dose-dependent in vivo antitumor activity in ADAM9-positive models and was well-tolerated in non-human primate toxicology studies, showing no evidence of the ocular toxicities observed with IMGC936.
| ADC | Target | Payload | Linker | Xenograft Model | Key In Vivo Efficacy Findings | Key Safety Findings | Reference |
| IMGC936 | ADAM9 | DM21 | Tripeptide | NSCLC, Gastric, Colorectal CDX & PDX | Potent and durable anti-tumor activity, including complete remissions. | Ocular toxicities observed in preclinical and clinical studies. | [4] |
| MGC028 | ADAM9 | Exatecan | Glucuronide | ADAM9-positive CDX & PDX | Specific, dose-dependent antitumor activity. | Well-tolerated in non-human primate studies with no evidence of ocular toxicities. |
Experimental Protocols
In Vivo Xenograft Studies
Cell Lines and Animal Models: Human cancer cell lines with varying target expression levels (e.g., high, medium, low) are selected for subcutaneous implantation into immunocompromised mice (e.g., nude or SCID). For patient-derived xenograft (PDX) models, tumor fragments from patients are directly implanted into the mice.
ADC Administration: ADCs and control articles (e.g., vehicle, unconjugated antibody, non-targeting ADC) are typically administered intravenously (IV) at specified dose levels and schedules (e.g., single dose or repeat dosing).
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured periodically using calipers (Volume = (Length x Width^2)/2). TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Tumor Regression: A decrease in tumor size from the initial baseline measurement. Complete regression (CR) is the disappearance of the tumor, while partial regression (PR) is a significant reduction in tumor volume.
-
Survival: The lifespan of the animals in the treated groups is monitored and compared to the control group.
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. Clinical observations for any signs of adverse effects are also recorded.
Visualizing the Pathways and Processes
Signaling Pathway of Maytansinoid-Based ADCs
The cytotoxic payload of this compound ADCs, a maytansinoid derivative, functions by disrupting microtubule dynamics, a critical process for cell division. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of action of a maytansinoid-based ADC.
Experimental Workflow for In Vivo ADC Efficacy Assessment
The process of evaluating the in vivo efficacy of an ADC involves a series of well-defined steps, from model selection to data analysis.
Caption: Standard workflow for assessing in vivo ADC efficacy.
References
- 1. Preclinical development of MGC028, an ADAM9-targeted, glycan-linked, exatecan-based antibody-drug conjugate for the treatment of solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. ImmunoGen Presents Preclinical Data on IMGN151 at Virtual AACR Annual Meeting - BioSpace [biospace.com]
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for Maytansinoid Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides an objective comparison of cleavable and non-cleavable linkers for maytansinoid-based ADCs, supported by experimental data and detailed methodologies.
Maytansinoids are potent microtubule-inhibiting agents that, when conjugated to a monoclonal antibody, can be selectively delivered to cancer cells.[1][2] The linker connecting the maytansinoid to the antibody dictates the stability of the ADC in circulation and the mechanism of payload release within the target cell.[1] The two primary categories of linkers employed are cleavable and non-cleavable, each with distinct advantages and disadvantages that influence the ADC's efficacy, safety, and overall performance.
Mechanism of Action: A Tale of Two Linkers
Cleavable Linkers: Designed for Intracellular Release
Cleavable linkers are engineered to be stable in the systemic circulation but are susceptible to cleavage within the target cancer cell, releasing the maytansinoid payload.[1] This cleavage can be triggered by various intracellular conditions, including:
-
Enzymatic Cleavage: Protease-sensitive linkers, such as those containing peptide sequences like valine-citrulline, are cleaved by lysosomal proteases like cathepsin B.[3][4]
-
Acidic Degradation: Hydrazone linkers are designed to be hydrolyzed in the acidic environment of endosomes and lysosomes.[1][4]
-
Thiol-Disulfide Exchange: Disulfide linkers are readily cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) compared to the bloodstream.[1][4][]
A key feature of many cleavable linkers is their ability to induce a "bystander effect."[3][6] Upon cleavage, a membrane-permeable maytansinoid metabolite is released, which can diffuse out of the target cell and kill neighboring, antigen-negative tumor cells.[3][6][7] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[6]
Non-Cleavable Linkers: Stability is Paramount
In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the maytansinoid.[1][8] The release of the cytotoxic payload is dependent on the complete proteolytic degradation of the antibody itself within the lysosome.[8][9][10] This process generates an amino acid-linker-maytansinoid complex, such as lysine-MCC-DM1, which is the active cytotoxic species.[9][11]
The primary advantage of non-cleavable linkers is their high plasma stability, which minimizes premature drug release and reduces the risk of off-target toxicity.[10][12][13] This enhanced stability often translates to a better therapeutic index.[1][10] However, the charged nature of the released metabolite typically limits its ability to cross cell membranes, resulting in a diminished or absent bystander effect.[3][7][14]
Quantitative Performance Data
The following tables summarize key quantitative data from preclinical studies comparing maytansinoid ADCs with cleavable and non-cleavable linkers.
| Linker Type | Linker Example | ADC Example | Serum Half-life | Bystander Effect | Reference |
| Cleavable | SPP (Disulfide) | huC242-SPP-DM1 | ~2 days | Yes | [12] |
| Cleavable | SPDB (Disulfide) | huC242-SPDB-DM4 | ~4.6 days | Yes | [12] |
| Cleavable | Peptide (l-Ala-d-Ala-l-Ala) | Novel Tripeptide ADC | ~5.5 days (linker half-life) | Yes | [3] |
| Non-cleavable | SMCC (Thioether) | Trastuzumab-MCC-DM1 (T-DM1) | > huC242-SPP-DM1 | No/Limited | [12][15] |
| Non-cleavable | MCC | huC242-MCC-DM1 | More stable than cleavable counterparts | No/Limited | [12] |
| ADC | Target Antigen | Cell Line | IC50 (nM) | Linker Type | Reference |
| Free Maytansine | - | BT474 | 0.42 | - | [16] |
| Free Maytansine | - | BJAB | 0.27 | - | [16] |
| αHER2-Maytansinoid ADC | HER2 | BT474 | 0.40 | Not Specified | [16] |
| αCD79b-Maytansinoid ADC | CD79b | BJAB | 0.29 | Not Specified | [16] |
| STRO-001 (Anti-CD74 ADC) | CD74 | NHL cell lines | Nanomolar to sub-nanomolar | Non-cleavable (DBCO) | [1] |
Experimental Protocols
General Protocol for ADC Synthesis (Lysine Conjugation):
-
Antibody Modification: The antibody is typically modified to introduce reactive thiol groups. This can be achieved by reducing the interchain disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Linker-Payload Preparation: The maytansinoid is derivatized with a linker containing a reactive group, such as a maleimide (B117702) or N-hydroxysuccinimide (NHS) ester.
-
Conjugation: The modified antibody is then reacted with the linker-payload construct. For maleimide-containing linkers, the reaction occurs with the newly formed thiol groups on the antibody. For NHS ester linkers, the reaction targets lysine (B10760008) residues on the antibody.
-
Purification: The resulting ADC is purified from unreacted linker-payload and antibody using techniques like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
In Vitro Cytotoxicity Assay:
-
Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free maytansinoid.
-
Incubation: The plates are incubated for a period of 3-5 days.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies:
-
Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
ADC Administration: Mice are treated with the ADC, a vehicle control, and potentially a non-targeting control ADC, typically via intravenous injection.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Visualizations
Caption: Mechanism of a cleavable linker ADC.
Caption: Mechanism of a non-cleavable linker ADC.
Caption: General experimental workflow for ADC development.
Conclusion
The decision between a cleavable and a non-cleavable linker for a maytansinoid ADC is a nuanced one, with no single best-in-class option. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which can be crucial for treating heterogeneous tumors.[3][6][7] However, this can come at the cost of reduced plasma stability and a potential for off-target toxicity.[12]
Non-cleavable linkers provide superior stability in circulation, often leading to an improved therapeutic index and a more favorable safety profile.[10][12][13] The trade-off is a limited bystander effect, which may reduce their efficacy in certain tumor microenvironments.[3][7][14]
Ultimately, the optimal linker choice depends on a multitude of factors, including the target antigen, the tumor histology, the specific maytansinoid payload, and the desired therapeutic window. A thorough preclinical evaluation, encompassing both in vitro and in vivo models, is essential to select the most promising linker strategy for a given maytansinoid ADC candidate.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of DM21-L-G Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of Antibody-Drug Conjugates (ADCs) utilizing the DM21 maytansinoid payload conjugated via a cleavable linker system, herein referred to as DM21-L-G. By objectively comparing its performance with alternative ADC technologies and presenting supporting preclinical data, this document serves as a critical resource for researchers in the field of targeted cancer therapy.
Introduction to this compound ADCs
DM21 is a next-generation maytansinoid payload engineered for enhanced potency and bystander killing effect.[1][2] When coupled with a cleavable linker (L-G), the resulting ADC is designed for stable circulation and efficient, targeted release of the cytotoxic agent within the tumor microenvironment. This guide focuses on the preclinical evaluation of a prime example of such a system, IMGN151, a folate receptor alpha (FRα)-targeting ADC that utilizes the DM21 payload.[3][4][5][6]
Mechanism of Action:
The fundamental mechanism of action for this compound ADCs begins with the binding of the monoclonal antibody to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex.[7] Once inside the cell, the cleavable linker is processed, releasing the DM21 payload. DM21, a potent microtubule inhibitor, then disrupts the cell's microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[8][][10] A key feature of DM21 is its ability to induce a "bystander effect," where the released, membrane-permeable cytotoxic metabolites can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[1][2][]
Quantitative Data Presentation
The following tables summarize the preclinical performance of a DM21-based ADC, IMGN151, in comparison to a preceding generation ADC, mirvetuximab soravtansine (B3322474) (IMGN853), which utilizes the DM4 payload.
Table 1: In Vitro Cytotoxicity of IMGN151 vs. IMGN853
| Cell Line Type (FRα Expression) | Fold Increase in Potency (IMGN151 vs. IMGN853) |
| Medium | Up to 200x |
| High | Data not specified, but potent activity observed |
Data sourced from preclinical studies of IMGN151.[3]
Table 2: In Vivo Efficacy of IMGN151 in Human Tumor Xenograft Models
| FRα Expression Level | Outcome |
| High | Complete Regression |
| Medium | Complete Regression |
| Low | Complete Regression |
All tested doses were well-tolerated with no observed body weight loss.[6][12]
Table 3: Pharmacokinetic Profile of IMGN151 vs. IMGN853 in Cynomolgus Monkeys
| Parameter | Improvement with IMGN151 |
| ADC Half-Life | Increased by 60 hours |
| Conjugate Exposure (in vivo) | Increased by 40% |
Pharmacokinetic studies in cynomolgus monkeys demonstrated improved stability and exposure of IMGN151.[4][5]
Table 4: Preclinical Toxicity of a Non-Targeting DM21 ADC in Cynomolgus Monkeys
| Dose Level (chKTI-DM21) | Observation |
| 11 mg/kg | Well-tolerated |
| 22 mg/kg | Well-tolerated |
Toxicity was evaluated using a non-targeting antibody (chKTI) conjugated to DM21. Clinical observations were limited to minor, transient effects.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
3.1. In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines with varying antigen expression.
-
Methodology:
-
Cancer cell lines with high, medium, and low target antigen expression are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the this compound ADC and a comparator ADC for a period of 72 to 120 hours.
-
Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells.
-
The percentage of viable cells is plotted against the ADC concentration, and the IC50 value is calculated.
-
3.2. Bystander Killing Assay
-
Objective: To evaluate the ability of the ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
-
Methodology:
-
A co-culture of antigen-positive and antigen-negative cancer cells is established. The antigen-negative cells are typically labeled with a fluorescent marker for identification.
-
The co-culture is treated with the this compound ADC.
-
After an incubation period, the viability of both the antigen-positive and the fluorescently labeled antigen-negative cells is assessed.
-
A significant reduction in the viability of the antigen-negative cells indicates a potent bystander effect.
-
3.3. In Vivo Xenograft Tumor Model Studies
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the ADC in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen at varying levels.
-
Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
The treatment group receives the this compound ADC, typically administered intravenously, at various dose levels and schedules. The control group receives a vehicle control or a non-targeting ADC.
-
Tumor volume and body weight are measured regularly throughout the study.
-
The therapeutic index is evaluated by comparing the dose required for anti-tumor efficacy with the dose that causes significant toxicity (e.g., body weight loss).
-
3.4. Pharmacokinetic (PK) Studies in Cynomolgus Monkeys
-
Objective: To assess the stability, clearance, and overall exposure of the ADC in a non-human primate model.
-
Methodology:
-
A single intravenous dose of the this compound ADC is administered to cynomolgus monkeys.
-
Blood samples are collected at various time points post-administration.
-
The concentration of the intact ADC and total antibody in the plasma is quantified using methods such as ELISA.
-
Pharmacokinetic parameters, including half-life, clearance, and area under the curve (AUC), are calculated to determine the in vivo stability and exposure of the conjugate.
-
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. news.abbvie.com [news.abbvie.com]
- 4. biospace.com [biospace.com]
- 5. ImmunoGen Presents Preclinical Data on IMGN151 at Virtual AACR Annual Meeting | Nasdaq [nasdaq.com]
- 6. 1stoncology.com [1stoncology.com]
- 7. researchgate.net [researchgate.net]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. | BioWorld [bioworld.com]
Cross-Validation of Analytical Techniques for DM21-L-G Antibody-Drug Conjugate Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that merge the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The intricate structure of ADCs, comprising an antibody, a cytotoxic payload, and a chemical linker, presents significant analytical challenges.[1] Meticulous characterization is paramount to ensure their safety, efficacy, and consistency.[1] This guide provides a comparative overview of key analytical techniques for the characterization of ADCs, with a focus on a hypothetical DM21-L-G ADC, and outlines a framework for their cross-validation. DM21 is a next-generation linker-payload that combines a maytansinoid microtubule-disrupting payload with a stable tripeptide linker.[2]
Core Principles of ADC Characterization
The primary goals of ADC characterization are to determine its identity, purity, potency, and stability.[1] Key quality attributes that require rigorous assessment include the drug-to-antibody ratio (DAR), the distribution of drug molecules, the confirmation of conjugation sites, and the stability of the ADC construct.[3][4] A Quality by Design (QbD) approach, which involves a thorough understanding of these critical quality attributes (CQAs), is essential for robust ADC development.[1]
Comparative Analysis of Key Characterization Techniques
A variety of analytical methods are employed to characterize ADCs, each with its own strengths and limitations.[3][5] Cross-validation of these techniques is crucial to ensure the accuracy and reliability of the data generated. The following table summarizes and compares common techniques for ADC analysis.
| Analytical Technique | Parameter Measured | Advantages | Limitations | Typical Application |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and distribution of drug-loaded species.[6] | Robust, reproducible, and provides information on the distribution of different drug-loaded species.[5] It is particularly compatible with cysteine-linked ADCs.[5] | May require optimization of mobile phase conditions to achieve good resolution. Ambiguous DAR assignment can occur.[7] | Routine DAR monitoring, process development, and quality control.[7] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | DAR, payload stability, and release profile.[6] Suitable for detailed DAR analysis and drug load distribution evaluation at the light- and heavy-chain levels.[5] | High resolution and sensitivity. Can be coupled with mass spectrometry for more detailed characterization.[5] | Can be denaturing, potentially altering the ADC structure. Hydrophobic drugs may lead to non-specific interactions with the column.[4] | In-depth characterization of ADC heterogeneity and stability studies. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise molecular weight of the intact ADC, light and heavy chains, and confirmation of conjugation sites.[3][5] Provides detailed DAR analysis and can identify different ADC forms.[5] | High sensitivity, high resolution, and provides detailed structural information.[3][4] Matrix and species independent, allowing for use across different sample types.[5] | Can be complex to set up and operate. Data analysis can be challenging for heterogeneous ADCs. | Definitive structural characterization, identification of impurities, and pharmacokinetic studies.[8] |
| UV/Vis Spectroscopy | Average DAR.[4] | Simple, rapid, and requires minimal sample preparation.[4][5] | Provides only an average DAR value and no information on the distribution of drug-loaded species.[5] Less accurate than other methods.[5] | Quick estimation of DAR during initial screening and process monitoring. |
| Differential Scanning Calorimetry (DSC) | Conformational stability of the ADC.[3] | Provides information on the thermal stability and the impact of conjugation on the antibody structure.[3][4] | Does not provide information on DAR or conjugation sites. | Formulation development and stability assessment.[4] |
| Size Exclusion Chromatography (SEC) | Detection of aggregation or fragmentation. | Non-denaturing method that preserves the native structure of the ADC. | Limited resolution for separating different drug-loaded species. Attached hydrophobic drugs can lead to non-specific interactions.[4] | Assessment of ADC purity and stability. |
Experimental Protocols: A Cross-Validation Workflow
A robust cross-validation strategy involves analyzing the same batch of this compound ADC using multiple orthogonal techniques and comparing the results.
Sample Preparation
A purified batch of this compound ADC is prepared at a known concentration. Aliquots of this sample are used for analysis by each of the selected techniques to ensure consistency.
Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column (e.g., Butyl-NPR) is equilibrated with a high-salt mobile phase.
-
Mobile Phase: A gradient from high to low salt concentration is used to elute the different ADC species.
-
Detection: UV absorbance is monitored at 280 nm (for the antibody) and at a wavelength specific to the DM21 payload.
-
Data Analysis: The relative peak areas of the different drug-loaded species are used to calculate the average DAR and the percentage of each species.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
-
Sample Preparation: The ADC may be analyzed intact or after reduction of disulfide bonds to separate the light and heavy chains.
-
Column: A C4 or C8 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid is a common mobile phase.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectra of the eluting species.
-
Data Analysis: The deconvoluted mass spectra are used to determine the precise molecular weights of the different species and to calculate the DAR.
UV/Vis Spectroscopy
-
Measurement: The absorbance of the ADC solution is measured at 280 nm and at the wavelength of maximum absorbance for the DM21 payload.
-
Calculation: The average DAR is calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the drug at both wavelengths.[4]
Visualizing Workflows and Pathways
Experimental Workflow for ADC Characterization Cross-Validation
Caption: A logical workflow for the cross-validation of analytical techniques in ADC characterization.
Hypothetical Signaling Pathway for a Maytansinoid-Based ADC like this compound
Maytansinoids, such as the DM payload in DM21, are potent microtubule inhibitors.[2] The following diagram illustrates the general mechanism of action for such an ADC.
Caption: A simplified signaling pathway illustrating the mechanism of action for a maytansinoid-based ADC.
Conclusion
The characterization of ADCs like this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture of the ADC's critical quality attributes.[5] Therefore, a cross-validation strategy employing orthogonal methods such as HIC, RP-LC-MS, and UV/Vis spectroscopy is essential for generating a comprehensive and reliable dataset. This approach ensures a thorough understanding of the ADC's properties, which is critical for successful drug development and regulatory approval. The use of complementary techniques is highly advisable to overcome the limitations of individual methods.[7]
References
- 1. adcreview.com [adcreview.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of DM21-L-G: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the safe disposal of DM21-L-G, a drug-linker conjugate utilized in the synthesis of Antibody-Drug Conjugates (ADCs). Adherence to these procedures is vital to ensure personnel safety and environmental protection.
This compound is a highly potent compound, and its handling requires strict safety protocols. The associated maytansinoid payload is a microtubule-disrupting agent, categorized as a cytotoxic substance. Exposure can occur through inhalation, ingestion, or skin contact. The Safety Data Sheet (SDS) for the related compound, DM21, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
Immediate Safety and Disposal Plan
The primary method for the disposal of this compound and any materials contaminated with it is through a designated cytotoxic waste stream, leading to high-temperature incineration. There is no established, validated chemical deactivation protocol for maytansinoids that can be safely performed in a standard research laboratory setting. Attempts to neutralize the compound with common laboratory reagents may be ineffective and could potentially generate hazardous byproducts.
Step-by-Step Disposal Procedures:
-
Preparation:
-
Ensure you are working within a certified chemical fume hood.
-
Don appropriate PPE: chemical-resistant gloves (nitrile or neoprene), a disposable gown or lab coat, and safety goggles.
-
Designate a specific, clearly labeled, leak-proof, and puncture-resistant container for "Cytotoxic Waste." This container should be purple or marked with the universal symbol for cytotoxic agents.
-
-
Disposal of Unused this compound:
-
For the pure compound (solid), carefully transfer the entire vial or container directly into the designated cytotoxic waste container. Do not attempt to open the primary container if it is no longer needed.
-
For solutions of this compound, aspirate the liquid into a disposable syringe and eject it into the cytotoxic waste container. Alternatively, absorb the liquid with an inert material (e.g., vermiculite (B1170534) or sand) and place the absorbent material into the waste container.
-
-
Disposal of Contaminated Materials:
-
Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated cytotoxic sharps container.
-
Consumables: All disposable items that have come into contact with this compound, including pipette tips, microfuge tubes, and absorbent pads, must be disposed of in the cytotoxic waste container.
-
Glassware: Reusable glassware should be decontaminated by soaking in a solution of sodium hypochlorite (B82951) (bleach) with a concentration of at least 1% for a minimum of 24 hours, followed by a thorough rinse with water. This decontamination should be performed within a chemical fume hood.
-
PPE: All disposable PPE used while handling this compound, including gloves and gowns, should be removed carefully to avoid skin contact and placed in the cytotoxic waste container before exiting the work area.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbent material and any contaminated debris, and place it in the cytotoxic waste container.
-
Decontaminate the spill area with a detergent solution followed by a 70% ethanol (B145695) solution. All cleaning materials must also be disposed of as cytotoxic waste.
-
-
Final Disposal:
-
Once the cytotoxic waste container is full (no more than three-quarters capacity), securely seal it.
-
Arrange for the collection of the waste by a licensed hazardous waste disposal service, ensuring they are certified to handle cytotoxic materials.
-
Quantitative Data on Related Maytansinoids
| Parameter | Value | Compound | Source |
| Microtubule Assembly Inhibition (IC50) | 1 ± 0.02 µmol/L | Maytansine | [2] |
| Tubulin Binding Affinity (K D) | 0.86 ± 0.23 µmol/L | Maytansine | [2] |
| CYP2C8 Inhibition (K i) | 11 ± 3 µM | DM1 | [3] |
| CYP2D6 Inhibition (K i) | 14 ± 2 µM | DM1 | [3] |
| CYP3A4 Inactivation (K i) | 3.4 µM | DM1 | [3] |
This data is for the related maytansinoid compounds Maytansine and DM1, not this compound specifically. It is intended to provide a general understanding of the potency of this chemical class.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for handling a potent ADC payload like this compound and the mechanism of action of a maytansinoid-based ADC.
Caption: A logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Signaling pathway of a maytansinoid ADC from cell surface binding to apoptosis induction.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
